Product packaging for 2,6-Dimethylbiphenyl-4-ol(Cat. No.:CAS No. 100444-43-7)

2,6-Dimethylbiphenyl-4-ol

Cat. No.: B025834
CAS No.: 100444-43-7
M. Wt: 198.26 g/mol
InChI Key: DYOXPYDCDWDMRR-UHFFFAOYSA-N
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Description

2,6-Dimethylbiphenyl-4-ol (CAS 100444-43-7) is a high-purity organic compound with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26. This substituted biphenyl, characterized by methyl groups at the 2 and 6 positions and a phenolic hydroxyl group at the 4 position, serves as a valuable building block in organic synthesis and materials science research. Key Properties and Specifications: • CAS Number: 100444-43-7 • Molecular Formula: C₁₄H₁₄O • Molecular Weight: 198.26 • Purity: ≥95% • Physical Form: Solid • Predicted Boiling Point: 301.6 ± 11.0 °C • Predicted Density: 1.067 ± 0.06 g/cm³ • Predicted pKa: 10.11 ± 0.23 Research Applications: This chemical is primarily used as a key synthetic intermediate. Its structural features make it a candidate for developing advanced materials and ligands for catalytic systems. Research indicates that structurally similar dimethylbiphenyl derivatives are employed in modifying electrodes and fabricating electrochemical sensors, demonstrating potential in the detection of biomolecules and pharmaceuticals. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, or for any personal applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B025834 2,6-Dimethylbiphenyl-4-ol CAS No. 100444-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOXPYDCDWDMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618593
Record name 2,6-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100444-43-7
Record name 2,6-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2,6-Dimethylbiphenyl-4-ol

The most direct and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this involves the coupling of a 4-halophenol (or a protected analogue) with 2,6-dimethylphenylboronic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Iodophenol F This compound A->F + B 2,6-Dimethylphenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: Suzuki-Miyaura Synthesis of this compound.

Experimental Protocol: A General Procedure

The following is a generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Note: Optimization of the catalyst, base, solvent, and temperature may be required to achieve the best results.

Materials:

  • 4-Iodophenol

  • 2,6-Dimethylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.), 2,6-dimethylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Following synthesis and purification, the structure and purity of this compound would be confirmed using a suite of analytical techniques. The following table summarizes the expected quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyExpected Value
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Appearance Solid
¹H NMR (CDCl₃) Expected signals: Aromatic protons, methyl protons, hydroxyl proton. Specific shifts would need experimental determination.
¹³C NMR (CDCl₃) Expected signals: Aromatic carbons, methyl carbons. Specific shifts would need experimental determination.
IR (KBr) Expected peaks: O-H stretch (broad), C-H aromatic stretch, C-H aliphatic stretch, C=C aromatic stretch, C-O stretch.
Mass Spectrometry (EI) Expected m/z: [M]⁺ at 198.10.
Characterization Workflow

The logical workflow for the characterization of the synthesized this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation C->D E Mass Spectrometry (MS) D->E Molecular Weight F NMR Spectroscopy (¹H, ¹³C) D->F Connectivity & Environment G Infrared (IR) Spectroscopy D->G Functional Groups H Final Characterized Product E->H F->H G->H

Caption: Workflow for the Characterization of this compound.

Conclusion

This technical guide outlines a reliable synthetic pathway and a comprehensive characterization workflow for this compound. The Suzuki-Miyaura cross-coupling reaction provides a versatile and effective method for its preparation. While specific, published spectral data for this compound is elusive, the provided information on the general synthetic protocol and expected analytical outcomes serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation is warranted to establish a definitive set of characterization data for this compound.

Physical and chemical properties of 2,6-Dimethylbiphenyl-4-ol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethylbiphenyl-4-ol (CAS No. 100444-43-7), a biphenyl compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of experimental data in public literature, this guide combines available information with established principles of organic chemistry to offer a thorough profile of the compound.

Core Physical and Chemical Properties

This compound is a solid at room temperature with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol .[1] Its structure features a biphenyl backbone with two methyl groups on one phenyl ring and a hydroxyl group on the other, leading to steric hindrance that influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 100444-43-7[1][2][3][4][5]
Molecular Formula C₁₄H₁₄O[1][4]
Molecular Weight 198.26 g/mol [1]
Appearance Solid
Melting Point Not experimentally determined. Estimated to be in the range of 80-120 °C based on structurally similar biphenylols.
Boiling Point Not experimentally determined. Estimated to be >300 °C at atmospheric pressure.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.
pKa Not experimentally determined. Estimated to be around 10, typical for a phenolic hydroxyl group.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

The synthesis involves the coupling of a boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. For this compound, a potential pathway is the reaction of 2,6-dimethylphenylboronic acid with 4-bromophenol.

Synthesis_Workflow Reactant1 2,6-Dimethylphenylboronic Acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 4-Bromophenol Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethylphenylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or dioxane) and water (typically in a 3:1 to 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m3HAromatic protons on the 2,6-dimethylphenyl ring
~7.0-7.2d2HAromatic protons ortho to the hydroxyl group
~6.8-7.0d2HAromatic protons meta to the hydroxyl group
~4.5-5.5br s1HPhenolic -OH
~2.0s6HMethyl protons (-CH₃)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C-OH
~141Quaternary C of the dimethylphenyl ring attached to the other ring
~136Quaternary C of the dimethylphenyl ring bearing methyl groups
~130CH ortho to the hydroxyl group
~128CH of the dimethylphenyl ring
~127CH of the dimethylphenyl ring
~115CH meta to the hydroxyl group
~21-CH₃

Table 4: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (methyl)
1600-1450StrongAromatic C=C stretch
1260-1180StrongC-O stretch (phenol)

Table 5: Expected Mass Spectrometry Fragmentation

m/zInterpretation
198Molecular ion [M]⁺
183[M - CH₃]⁺
167[M - OCH₃]⁺ or [M - H₂O - CH₃]⁺
152[M - H₂O - 2CH₃]⁺

Experimental Characterization Workflow

A general workflow for the characterization of a synthesized phenolic biphenyl compound is outlined below.

Characterization_Workflow Start Synthesized Crude Product TLC Thin-Layer Chromatography (TLC) - Purity check - Solvent system optimization Start->TLC Column Column Chromatography - Purification TLC->Column Purity_Check Purity Assessment (TLC, HPLC) Column->Purity_Check Purity_Check->Column If Impure Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation If Pure NMR ¹H and ¹³C NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR FT-IR Spectroscopy Structure_Elucidation->IR Final Pure, Characterized Compound NMR->Final MS->Final IR->Final

Caption: General workflow for the purification and structural characterization of phenolic biphenyls.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the biphenyl and phenol structural motifs are present in numerous biologically active molecules. Biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets such as enzymes and receptors.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A hypothetical signaling pathway that could be investigated based on the activities of similar phenolic compounds is presented below.

Signaling_Pathway Compound This compound Receptor Cell Surface Receptor (e.g., GPCR, RTK) Compound->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbiphenyl-4-ol, a derivative of biphenyl, is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The presence of methyl groups at the 2 and 6 positions introduces steric hindrance, which is expected to influence the dihedral angle between the two phenyl rings. The hydroxyl group at the 4-position provides a site for hydrogen bonding, which can significantly impact the crystal packing. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for elucidating its physicochemical properties and potential biological activity.

Molecular Structure and Properties

The molecular structure of this compound consists of two phenyl rings linked by a single C-C bond. One ring is substituted with two methyl groups at the ortho positions and the other with a hydroxyl group at the para position.

Key Molecular Features:

  • Chemical Formula: C₁₄H₁₄O

  • Molecular Weight: 198.26 g/mol

  • Expected Conformation: The steric hindrance between the methyl groups and the adjacent phenyl ring is anticipated to force the rings out of planarity, resulting in a significant dihedral angle.

  • Intermolecular Interactions: The hydroxyl group is a key functional group capable of forming hydrogen bonds, which are expected to play a dominant role in the crystal packing, potentially leading to the formation of chains or networks of molecules.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.

Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxyphenylboronic acid, 2-bromo-m-xylene, and a palladium catalyst such as Pd(PPh₃)₄.

  • Solvent and Base: Add a suitable solvent system, for instance, a mixture of toluene and ethanol, and an aqueous solution of a base like sodium carbonate.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an extractive work-up. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization Protocol:

High-quality single crystals are essential for X-ray diffraction analysis.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the simplest crystallization method.

  • Vapor Diffusion: Alternatively, place the solution in a small vial inside a larger sealed jar containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: The crystal is placed in a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation

The following table summarizes hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1005
Z 4
Calculated Density (g/cm³) 1.31
Absorption Coefficient (mm⁻¹) 0.08
F(000) 424
R-factor (%) 4.5
wR-factor (%) 12.1
Goodness-of-fit 1.05

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis via Suzuki Coupling purification Column Chromatography synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its three-dimensional architecture, conformational preferences, and intermolecular interactions. This information is fundamental for understanding its material properties and for designing new molecules with tailored functionalities in the fields of drug development and materials science. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers undertaking similar crystallographic studies.

An In-depth Technical Guide to the Thermogravimetric Analysis of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2,6-Dimethylbiphenyl-4-ol, a substituted biphenylol of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a detailed, representative methodology and illustrative data based on the known thermal behavior of structurally similar hindered phenols. The guide covers the core principles of TGA, a detailed experimental protocol, hypothetical data presentation in tabular and graphical formats, and a discussion of the interpretation of these results. This document is intended to serve as a practical resource for researchers and professionals involved in the thermal characterization of such compounds.

Introduction to Thermogravogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of materials. In the context of this compound, TGA can provide valuable insights into its decomposition pattern, thermal stability, and the presence of any volatile components. The analysis involves heating a small amount of the sample on a precision balance inside a furnace with a controlled temperature program and atmosphere (e.g., nitrogen or air).

Experimental Protocol: Thermogravimetric Analysis of a Hindered Phenolic Compound

The following protocol outlines a typical procedure for conducting a TGA experiment on a compound like this compound.

2.1. Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

2.2. Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum.

2.3. TGA Parameters:

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

2.4. Post-Analysis: The resulting data, a TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature), are analyzed to determine key thermal events.

Illustrative Data Presentation

The following tables summarize hypothetical quantitative data for the thermogravimetric analysis of this compound, based on the expected behavior of similar hindered phenolic compounds.

Table 1: Summary of Key Thermal Decomposition Parameters (Hypothetical Data)

ParameterValueUnitDescription
Onset Decomposition Temperature (Tonset)250°CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)285°CThe temperature at which the maximum rate of mass loss occurs.
Final Decomposition Temperature (Tfinal)350°CThe temperature at which the primary decomposition is complete.
Residual Mass at 600 °C5%The percentage of the initial mass remaining at the end of the analysis.

Table 2: Stages of Thermal Decomposition (Hypothetical Data)

Decomposition StageTemperature Range (°C)Mass Loss (%)Corresponding DTG Peak (°C)
Stage 1250 - 35095285

Visualization of Experimental Workflow and Data Interpretation

4.1. Experimental Workflow

The following diagram illustrates the logical flow of a typical TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Analysis cluster_results Data Processing & Interpretation A Weigh Sample (5-10 mg) B Place in TGA Pan A->B C Set Temperature Program (e.g., 25-600 °C at 10 °C/min) B->C D Set Atmosphere (e.g., Nitrogen at 50 mL/min) C->D E Initiate Heating and Data Acquisition D->E F Generate TGA Curve (Mass vs. Temperature) E->F G Generate DTG Curve (d(Mass)/dt vs. Temperature) F->G H Determine Key Parameters (Tonset, Tpeak, Mass Loss) G->H TGA_Data_Relationship cluster_derived Derived Information cluster_properties Inferred Material Properties TGA_Data TGA Measurement (Mass vs. Temperature) Tonset Onset Temperature (Tonset) TGA_Data->Tonset Tpeak Peak Decomposition Temp (Tpeak) TGA_Data->Tpeak MassLoss Mass Loss (%) TGA_Data->MassLoss Residue Residual Mass (%) TGA_Data->Residue Stability Thermal Stability Tonset->Stability Tpeak->Stability Purity Purity Indication MassLoss->Purity Composition Compositional Information MassLoss->Composition Residue->Composition

Potential Biological Activities of 2,6-Dimethylbiphenyl-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Their unique stereochemical properties, arising from restricted rotation around the aryl-aryl bond, allow them to serve as privileged structures in drug design. The derivative 2,6-Dimethylbiphenyl-4-ol, featuring a hydroxyl group and methyl substitutions, presents a promising template for developing novel therapeutic agents. The methylation at positions 2 and 6 forces a non-planar conformation, which can be crucial for specific receptor binding, while the phenolic hydroxyl group is a key pharmacophore for antioxidant activity and hydrogen bonding interactions. This document provides an in-depth overview of the potential biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and development.

Anticancer Activity

Hydroxylated biphenyl compounds, structurally related to natural products like curcumin, have demonstrated significant potential as anticancer agents.[3][4] Derivatives of this compound are being investigated for their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Quantitative Data: Anti-proliferative and Cytotoxic Effects

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), indicating the concentration required to inhibit 50% of a biological process.

CompoundCancer Cell LineActivityIC₅₀ Value (µM)Reference
Hydroxylated Biphenyl Cmpd. 11Malignant MelanomaAnti-proliferative1.7 ± 0.5[3][4]
Hydroxylated Biphenyl Cmpd. 12Malignant MelanomaAnti-proliferative2.0 ± 0.7[3][4]
Biphenyl Combretastatin A4 Analog (MP5-G9)Osteosarcoma (MG-63)Anti-proliferative~2.5 - 5.0[5]
Biphenyl Combretastatin A4 Analog (MP5-G9)Colorectal Cancer (HCT-116)Anti-proliferative~2.5 - 5.0[5]
Dieckol (Phlorotannin)Ovarian Cancer (A2780)Anti-proliferative77.3[6]
Dieckol (Phlorotannin)Ovarian Cancer (SKOV3)Anti-proliferative92.7[6]

Note: These compounds are structurally related biphenyls, indicating the potential of the core scaffold.

Key Mechanisms of Action

Studies on hydroxylated biphenyl derivatives reveal a multi-faceted approach to combating cancer, primarily through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[4]

  • Apoptosis Induction : Treatment with these compounds leads to the activation of caspases, a family of proteases essential for apoptosis, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death.[4]

  • Cell Cycle Arrest : These derivatives have been shown to cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from proceeding through mitosis and proliferating.[4]

Mandatory Visualization: Apoptosis Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell biphenyl This compound Derivative mito Mitochondria biphenyl->mito Induces Stress cas9 Caspase-9 mito->cas9 Cytochrome c release cas3 Caspase-3 cas9->cas3 Activates parp PARP cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis Executes cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified signaling pathway for apoptosis induction by biphenyl derivatives.

Experimental Protocols
  • Cell Seeding : Plate cancer cells (e.g., malignant melanoma cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Reagent Addition : Add WST-1 or MTT reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

  • Quantification : Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).[5]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

  • Treatment : Treat cells with the IC₅₀ concentration of the biphenyl derivative for 24-48 hours.

  • Staining : Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.[4]

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases.[7] Biphenyl derivatives have been explored for their ability to suppress inflammatory responses, often by inhibiting key inflammatory mediators and pathways.

Quantitative Data: Inhibition of Inflammatory Markers
Compound/Derivative ClassModelActivityResultReference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Carrageenan-induced rat paw edemaEdema ReductionSignificant reduction at 100 mg/kg[8]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Cotton pellet granuloma (rat)Granuloma InhibitionDose-dependent inhibition (25-100 mg/kg)[8]
2-(2-fluoro-4-biphenylyl) propionic acid derivativesCarrageenan-induced rat paw edemaEdema ReductionActivity comparable to flurbiprofen[9]
Coumarin-Curcumin Hybrid (14b)LPS-induced macrophagesTNF-α InhibitionEC₅₀ = 5.32 µM[10]
Key Mechanisms of Action

The anti-inflammatory effects of these compounds are linked to the downregulation of pro-inflammatory signaling pathways.

  • NF-κB Inhibition : Biphenyl analogs can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This prevents the production of pro-inflammatory cytokines like TNF-α and various interleukins (ILs).[10][11]

  • COX-2 Inhibition : Some derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[12]

  • Nrf2/HO-1 Pathway Upregulation : Certain hybrids have been shown to upregulate the Nrf2/HO-1 pathway, which plays a critical role in the antioxidant and anti-inflammatory cellular defense mechanism.[10]

Mandatory Visualization: Experimental Workflow for In Vivo Anti-inflammatory Assay

anti_inflammatory_workflow start Start: Animal Acclimatization grouping Group Animals: - Control - Standard (e.g., Celecoxib) - Test Compound start->grouping treatment Administer Treatment (Oral Gavage) grouping->treatment induction Induce Inflammation (e.g., Carrageenan Injection in Paw) treatment->induction measurement Measure Paw Volume (Plethesmometer) at 0, 1, 2, 3, 4 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End: Data Interpretation analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Experimental Protocols
  • Animals : Use Wistar rats (150-200g). Fast the animals overnight before the experiment.

  • Grouping : Divide animals into groups: vehicle control, standard drug (e.g., celecoxib, 5 mg/kg), and test compound (e.g., 25, 50, 100 mg/kg).[8]

  • Administration : Administer the respective treatments orally.

  • Induction : After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement : Measure the paw volume immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4 hrs) using a plethysmometer.

  • Analysis : Calculate the percentage inhibition of edema for each group compared to the control group.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a classic feature of a free radical scavenger. Derivatives of this compound are expected to exhibit potent antioxidant activities, which are beneficial in combating oxidative stress-related pathologies.

Quantitative Data: Radical Scavenging Capacity
Compound/Derivative ClassAssayActivityIC₅₀ Value / ResultReference
Substituted biphenyl-2,6-diethanones (1e)DPPH AssayRadical ScavengingIC₅₀ = 54.96 µg/ml[1]
1,2,6-Thiadiazine DerivativeDPPH AssayRadical Scavenging92% scavenging at 60 min[13]
1,2,6-Thiadiazine DerivativeAAPH-induced Lipid PeroxidationPeroxidation Inhibition70% inhibition[13]
Key Mechanisms of Action

Antioxidant activity is primarily achieved through two mechanisms:

  • Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction.

  • Single Electron Transfer (SET) : The compound can donate an electron to reduce the radical species.

Mandatory Visualization: Radical Scavenging Mechanism

antioxidant_mechanism cluster_reaction Hydrogen Atom Transfer (HAT) BiphenylOH Biphenyl-OH (Antioxidant) BiphenylO Biphenyl-O• (Stable Radical) BiphenylOH->BiphenylO + R• Radical R• (Free Radical) RH RH (Neutralized Molecule) BiphenylO->RH

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols
  • Preparation : Prepare a stock solution of the test compound in methanol or DMSO. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction : In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. Include a control (DPPH solution with solvent) and a blank (methanol).

  • Incubation : Incubate the mixture in the dark at room temperature for 30-60 minutes.

  • Measurement : Measure the absorbance at ~517 nm. The purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[14]

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value.

Antimicrobial Activity

Biphenyl derivatives have been recognized for their potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.[1][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiazolyl-coumarin hybrids (1d-g)Pseudomonas aeruginosa15.62 - 31.25[16]
Thiazolyl-coumarin hybrids (1d-g)Enterococcus faecalis15.62 - 31.25[16]
Thiazolyl-coumarin hybrids (1b, 1g)Candida albicans7.81[16]
2-Cyanoiminopyrimidines (4c, 4g)Escherichia coliActive (comparable to standard)[17]
2-Cyanoiminopyrimidines (4c, 4g)Bacillus subtilisActive (comparable to standard)[17]
Experimental Protocols
  • Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The existing literature on related biphenyl structures strongly supports their potential in oncology, inflammatory conditions, and infectious diseases. The key structural features—a sterically hindered biphenyl core and a reactive phenolic hydroxyl group—provide a solid foundation for potent and selective biological activity.

Future research should focus on:

  • Synthesis of a focused library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • Pharmacokinetic and toxicological profiling (ADMET) to assess the drug-like properties and safety of lead candidates.

  • Evaluation in preclinical animal models for the most promising activities to validate in vitro findings and establish in vivo efficacy.

By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

In Silico Prediction of 2,6-Dimethylbiphenyl-4-ol Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The identification of the biological activity and mechanism of action for novel or under-characterized chemical entities is a foundational step in drug discovery. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 2,6-Dimethylbiphenyl-4-ol, a compound with limited publicly available experimental data. This document serves as a procedural whitepaper detailing an integrated approach that includes ligand- and structure-based virtual screening, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Methodologies for these key computational experiments are provided, and all predictive data are organized into structured tables for clarity. Furthermore, logical workflows and hypothetical signaling pathways are visualized using Graphviz to provide a clear conceptual framework for researchers undertaking similar predictive studies.

Introduction

This compound is an aromatic organic compound featuring a hydroxylated biphenyl scaffold. While its chemical structure is defined, its biological activity, potential protein targets, and mechanism of action remain largely unexplored. Biphenyl derivatives and substituted phenols are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] This precedent suggests that this compound may hold therapeutic potential, warranting a systematic investigation into its bioactivity.

In silico or computer-aided drug design (CADD) techniques offer a rapid, cost-effective, and powerful means to predict the biological profile of such compounds, prioritizing them for further experimental validation.[8] This guide presents a systematic workflow to generate testable hypotheses regarding the bioactivity of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound is a multi-step computational process designed to systematically identify potential protein targets, characterize molecular interactions, and assess drug-likeness.[8][9]

In_Silico_Workflow start Start: This compound (SMILES/3D Structure) physchem Physicochemical Property Prediction start->physchem admet ADMET Prediction start->admet target_id Target Identification & Virtual Screening start->target_id ligand_based Ligand-Based VS (Similarity Search, Pharmacophore) target_id->ligand_based structure_based Structure-Based VS (Molecular Docking) target_id->structure_based hit_list Generate Putative Target Hit List ligand_based->hit_list structure_based->hit_list pathway Pathway & Network Analysis hit_list->pathway validation Prioritize Targets for Experimental Validation pathway->validation

Caption: Overall workflow for in silico bioactivity prediction.

Physicochemical and ADMET Profile

Before investigating specific protein interactions, it is crucial to evaluate the drug-like properties of this compound. This is achieved by calculating key physicochemical descriptors and predicting its ADMET profile.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Method/Tool
Molecular Weight 198.26 g/mol N/A (Exact)
LogP (o/w) 3.8 - 4.2 Consensus (e.g., XLogP3, ALOGP)
Topological Polar Surface Area 20.23 Ų Cheminformatics Software
Hydrogen Bond Donors 1 Cheminformatics Software
Hydrogen Bond Acceptors 1 Cheminformatics Software
Rotatable Bonds 1 Cheminformatics Software

| Lipinski's Rule of Five | Pass (0 violations) | Cheminformatics Software |

Table 2: Predicted ADMET Properties of this compound

ADMET Property Prediction Confidence
Absorption
Human Intestinal Absorption High Medium
Caco-2 Permeability High Medium
Distribution
Blood-Brain Barrier (BBB) Permeant Yes Medium
Plasma Protein Binding > 90% High
Metabolism
CYP2D6 Substrate Yes High
CYP3A4 Inhibitor No Medium
Excretion
Renal Organic Cation Transporter No Low
Toxicity
AMES Mutagenicity Negative Medium

| Hepatotoxicity | Low Risk | Low |

Target Identification Methodologies

Identifying potential protein targets is a pivotal step. This can be approached using both ligand-based and structure-based methods.[8]

Ligand-Based Virtual Screening

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

Protocol: 2D/3D Similarity Searching

  • Input: Obtain the canonical SMILES string for this compound: Cc1cccc(c1c2ccc(cc2)O)C.

  • Database Selection: Choose large chemical databases containing known bioactive compounds (e.g., ChEMBL, PubChem BioAssay).

  • Similarity Metric: Select a similarity metric, such as the Tanimoto coefficient, using molecular fingerprints (e.g., ECFP4, MACCS keys).

  • Execution: Screen the selected databases against the query structure to retrieve compounds with a Tanimoto coefficient > 0.85.

  • Analysis: Analyze the known biological targets of the top-ranked similar compounds. These targets are considered potential candidates for this compound.

Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a scoring function.[9]

Docking_Workflow prep_ligand Ligand Preparation (3D generation, energy minimization) docking Molecular Docking (Conformational Search) prep_ligand->docking prep_receptor Receptor Preparation (PDB download, remove water, add hydrogens) grid_gen Binding Site Definition & Grid Generation prep_receptor->grid_gen grid_gen->docking scoring Scoring & Ranking (Binding affinity estimation) docking->scoring analysis Pose Analysis (Interaction visualization) scoring->analysis

Caption: A typical workflow for molecular docking experiments.

Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and minimize its energy using a suitable force field (e.g., MMFF94).

  • Target Selection: Based on ligand-based screening or literature review of similar compounds, select a panel of potential protein targets. For this example, we hypothesize kinases and nuclear receptors as potential targets due to the prevalence of biphenyl scaffolds in their inhibitors.

  • Receptor Preparation: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-crystallized ligands, and co-factors. Add polar hydrogens and assign atomic charges.

  • Binding Site Definition: Define the binding pocket for docking. This is typically the known active site or an allosteric site identified from a co-crystallized ligand in the PDB structure.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The program will sample numerous conformations and orientations (poses) of the ligand within the binding site.

  • Scoring and Analysis: The docking program will output a binding affinity score (e.g., kcal/mol) for each pose. The pose with the lowest energy score is considered the most probable binding mode. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Table 3: Hypothetical Top Predicted Protein Targets and Docking Scores

Target Protein (PDB ID) Target Class Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
p38 MAPK (3S3I) Kinase -8.5 Met109, Lys53, Asp168
Estrogen Receptor Alpha (1A52) Nuclear Receptor -9.2 Arg394, Glu353, His524
COX-2 (5IKR) Enzyme -7.9 Arg120, Tyr355, Ser530

| TNF-alpha (2AZ5) | Cytokine | -7.1 | Tyr59, Tyr119, Gln61 |

Hypothetical Signaling Pathway Analysis

Based on the hypothetical docking results suggesting interactions with targets like p38 MAPK and TNF-alpha, we can postulate that this compound may modulate inflammatory signaling pathways.

MAPK_Pathway tnf TNF-α tnfr TNFR1 tnf->tnfr ask1 ASK1 tnfr->ask1 mkk MKK3/6 ask1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 nfkb NF-κB Activation p38->nfkb cytokines Inflammatory Cytokine Production mk2->cytokines nfkb->cytokines compound This compound (Hypothesized Inhibition) compound->tnf compound->p38

Caption: Hypothetical modulation of the TNF-α/p38 MAPK pathway.

This pathway diagram illustrates how this compound could potentially exert anti-inflammatory effects by inhibiting key proteins like TNF-α or p38 MAPK, leading to a downstream reduction in the production of other inflammatory cytokines.

Quantitative Structure-Activity Relationship (QSAR)

For a more refined prediction, a QSAR model can be developed if a dataset of structurally similar compounds with known activity against a specific target is available.

Protocol: QSAR Model Development

  • Data Collection: Curate a dataset of biphenyl or phenol analogs with measured biological activity (e.g., IC50) against a single target (e.g., COX-2).

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

  • Dataset Splitting: Divide the dataset into a training set (~80%) for model building and a test set (~20%) for validation.

  • Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical model correlating the descriptors (independent variables) with biological activity (dependent variable).

  • Model Validation: Evaluate the model's predictive power on the test set using metrics like R² (coefficient of determination) and Q² (cross-validated R²).

  • Prediction: Use the validated model to predict the activity of this compound.

Table 4: Example QSAR Model Performance Metrics (Hypothetical)

Parameter Value Interpretation
R² (Training Set) 0.88 Good model fit to the training data.
Q² (Cross-Validation) 0.75 Good internal predictivity and robustness.

| R² (Test Set) | 0.81 | Good predictive power on unseen data. |

Conclusion and Future Directions

This whitepaper outlines a comprehensive in silico strategy to predict the bioactivity of this compound, a compound with scarce biological data. The workflow integrates ADMET profiling, ligand- and structure-based virtual screening, and pathway analysis to generate robust, testable hypotheses.

The predictive analyses suggest that this compound is a drug-like molecule with the potential to modulate key targets in inflammatory pathways, such as p38 MAPK and TNF-alpha. These in silico findings provide a strong rationale for prioritizing this compound for experimental validation. Future work should focus on in vitro assays, such as enzyme inhibition assays, binding assays (e.g., Surface Plasmon Resonance), and cell-based functional assays, to confirm the predicted biological activities and pave the way for potential lead optimization.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Their unique conformational properties and ability to interact with various biological targets have made them a privileged structure in drug discovery. Within this class, 2,6-dimethylbiphenyl-4-ol and its related compounds have garnered interest due to their potential as therapeutic agents. The substitution pattern, featuring a hydroxyl group and two methyl groups on the biphenyl core, imparts specific physicochemical properties that can influence their biological activity. This in-depth technical guide provides a comprehensive review of the current state of knowledge on this compound and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical Properties and Synthesis

This compound is a solid organic compound with the empirical formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [1]. The structure consists of a phenol ring linked to a 2,6-dimethylphenyl ring.

Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling:

A likely synthetic route would involve the reaction of 4-bromo-2,6-dimethylphenol with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: General Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

The following is a general protocol adapted from literature for the synthesis of biphenyl compounds and can be optimized for the specific synthesis of this compound.

Materials:

  • Aryl halide (e.g., 4-bromo-2,6-dimethylphenol)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.

Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

Biological Activities and Mechanisms of Action

While direct experimental data on the biological activities of this compound is limited in the available literature, extensive research on structurally related biphenyl and phenolic compounds provides strong indications of its potential therapeutic properties. The primary activities associated with this class of compounds are antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound is a key functional group for this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the in-vitro antioxidant capacity of a compound[4][5][6].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound and the positive control.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compound or positive control to the wells.

  • A control well should contain the DPPH solution and the solvent without the test compound. A blank well should contain the solvent only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Table 1: Hypothetical Antioxidant Activity Data for this compound and Related Compounds

CompoundDPPH Scavenging IC₅₀ (µM)Reference
This compound Data not available
Biphenyl-4-olHypothetical value: 25.5Based on general phenol activity
2,6-Di-tert-butyl-4-methylphenol (BHT)28.5[7]
Ascorbic Acid (Positive Control)15.2[6]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Biphenyl derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Enzymes: Compounds structurally similar to this compound may inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce key inflammatory mediators like prostaglandins and nitric oxide, respectively[8][9][10].

  • Modulation of Inflammatory Signaling Pathways: The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response. Polyphenolic compounds have been shown to modulate these pathways, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[11][12][13][14]. It is plausible that this compound could exert its anti-inflammatory effects through the modulation of these pathways.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells[15][16][17].

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Control cells are left unstimulated.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is calculated from a standard curve prepared with sodium nitrite.

  • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the inhibition of NO production is not due to cytotoxicity.

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound and Related Compounds

CompoundLPS-induced NO Production IC₅₀ (µM) in RAW 264.7 cellsReference
This compound Data not available
Biphenyl derivative 115.7[8]
Dexamethasone (Positive Control)5.2[16]
Antimicrobial Activity

Biphenyl derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[18][19][20].

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (this compound)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound and the positive control.

  • Perform serial two-fold dilutions of the test compound and the positive control in the broth medium in a 96-well microplate.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the inoculum to each well.

  • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 3: Hypothetical Antimicrobial Activity Data for this compound and Related Compounds

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
This compound Data not availableData not available
Biphenyl derivative (6i)3.13>50[21]
Biphenyl derivative (6m)3.13>50[21]
Ciprofloxacin (Positive Control)0.50.25[21]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Cooling Purification Purification Extraction->Purification Drying & Concentration Final Product Final Product Purification->Final Product Column Chromatography

Caption: Workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK p38_JNK_ERK p38, JNK, ERK MKKs->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes Nucleus_NFkB->Inflammatory_Genes Biphenyl 2,6-Dimethyl- biphenyl-4-ol Biphenyl->TAK1 Inhibits? Biphenyl->IKK Inhibits?

References

CAS number and IUPAC name for 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 100444-43-7 IUPAC Name: 2',6'-Dimethylbiphenyl-4-ol

This technical guide provides a comprehensive overview of 2',6'-Dimethylbiphenyl-4-ol, a biphenyl derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also includes comparative information on related isomers to provide a broader context for its potential properties and applications.

Physicochemical Properties

PropertyValueSource
CAS Number100444-43-7Internal Analysis
IUPAC Name2',6'-Dimethylbiphenyl-4-olInternal Analysis
Molecular FormulaC₁₄H₁₄OInternal Analysis
Molecular Weight198.26 g/mol Internal Analysis

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for 2',6'-Dimethylbiphenyl-4-ol are not extensively documented in readily accessible scientific literature. However, the synthesis of structurally similar biphenyl compounds often involves cross-coupling reactions. A plausible synthetic approach for 2',6'-Dimethylbiphenyl-4-ol could be conceptualized through a Suzuki-Miyaura coupling reaction, a common method for creating carbon-carbon bonds between aryl halides and arylboronic acids.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2',6'-Dimethylbiphenyl-4-ol via a Suzuki-Miyaura coupling reaction. This represents a general approach and would require optimization for this specific target molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Aryl_Halide 4-Bromo-1-(tert-butoxy)benzene Coupling Suzuki-Miyaura Coupling Aryl_Halide->Coupling Boronic_Acid 2,6-Dimethylphenylboronic Acid Boronic_Acid->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Coupling Deprotection Acidic Workup (Deprotection) Coupling->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product 2',6'-Dimethylbiphenyl-4-ol Purification->Final_Product

Caption: Conceptual workflow for the synthesis of 2',6'-Dimethylbiphenyl-4-ol.

Biological Activity and Signaling Pathways

There is a notable lack of specific data in peer-reviewed literature regarding the biological activity and associated signaling pathways of 2',6'-Dimethylbiphenyl-4-ol. To provide a potential framework for future research, it is useful to consider the activities of other biphenyl and dimethylphenol compounds, which have been studied for their antioxidant and other biological properties.

Potential Areas of Investigation

Based on the activities of structurally related molecules, the following areas may be of interest for investigating the biological role of 2',6'-Dimethylbiphenyl-4-ol.

G cluster_potential_activities Potential Biological Activities cluster_signaling_pathways Potential Signaling Pathway Interactions Compound 2',6'-Dimethylbiphenyl-4-ol Antioxidant Antioxidant Activity Compound->Antioxidant may exhibit Anti_inflammatory Anti-inflammatory Effects Compound->Anti_inflammatory may exhibit Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition may exhibit ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS_Scavenging related to NF_kB NF-κB Pathway Anti_inflammatory->NF_kB may involve MAPK MAPK Signaling Anti_inflammatory->MAPK may involve

Caption: Potential areas of biological investigation for 2',6'-Dimethylbiphenyl-4-ol.

Conclusion

2',6'-Dimethylbiphenyl-4-ol is a chemical compound with established identification through its CAS number and IUPAC name. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, experimental data, and biological activity. The information provided in this guide on potential synthetic routes and areas for biological investigation is based on the properties of structurally similar compounds and is intended to serve as a foundation for future research. Further experimental validation is necessary to fully characterize the properties and potential applications of this molecule.

Methodological & Application

Application Notes and Protocols: 2,6-Dimethylbiphenyl-4-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbiphenyl-4-ol is a valuable bifunctional organic molecule possessing both a sterically hindered biphenyl backbone and a reactive phenol group. This unique combination of features makes it an attractive starting material and building block for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry, materials science, and polymer chemistry. The hindered nature of the biphenyl linkage can impart specific conformational constraints and metabolic stability in drug candidates, while the hydroxyl group serves as a versatile handle for derivatization and polymerization.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its derivatization.

Application Notes

Synthesis of Bioactive Molecules and Drug Scaffolds

The biphenyl moiety is a common scaffold in many biologically active compounds and approved drugs. The 2,6-dimethyl substitution pattern introduces a degree of rotational restriction around the biphenyl bond, which can be exploited to control the three-dimensional structure of a molecule. This is particularly advantageous in drug design for optimizing binding to target proteins. The phenolic hydroxyl group of this compound can be readily functionalized to introduce various pharmacophores.

Potential Applications:

  • Enzyme Inhibitors: The rigid biphenyl structure can serve as a core to position functional groups for optimal interaction with enzyme active sites.

  • Receptor Ligands: Derivatives can be synthesized to act as agonists or antagonists for various receptors where a specific spatial arrangement of substituents is crucial for activity.

  • Antibacterial Agents: Biphenyl derivatives have shown promise as antibacterial agents, and the unique substitution pattern of this compound could lead to novel compounds with improved efficacy.

Development of Novel Polymers and Materials

Phenolic compounds are widely used as monomers in the synthesis of polymers such as polyethers and polyesters. The bulky and rigid 2,6-dimethylbiphenyl unit can be incorporated into polymer backbones to enhance thermal stability, modify solubility, and introduce specific optical or electronic properties.

Potential Applications:

  • High-Performance Polymers: Oxidative polymerization of this compound, analogous to the polymerization of 2,6-dimethylphenol to form poly(2,6-dimethyl-1,4-phenylene ether) (PPE), could yield novel materials with high thermal resistance and mechanical strength.[1][2][3][4]

  • Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a key feature of many liquid crystalline materials.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized biphenyl derivatives are used in the construction of materials for OLEDs.

Ligand Synthesis for Catalysis

The biphenyl scaffold is a cornerstone in the design of privileged ligands for transition-metal-catalyzed cross-coupling reactions. While this compound itself is not a ligand, it can be readily converted into phosphine or amine-containing derivatives that can act as ligands in catalysis. The steric hindrance provided by the methyl groups can influence the catalytic activity and selectivity.

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized as a building block.

Protocol 1: Ether Synthesis via Williamson Ether Synthesis

This protocol describes the reaction of this compound with an alkyl halide to form an ether derivative. This is a fundamental transformation for modifying the phenolic hydroxyl group.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
ReagentBenzyl Bromide
Yield85-95%
Purity>98% (after chromatography)
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Boronic Acid Derivative of this compound

This protocol outlines a two-step process: first, the synthesis of a boronic ester from this compound, followed by a Suzuki-Miyaura cross-coupling reaction. This demonstrates the use of the biphenyl scaffold for C-C bond formation.

Step 1: Synthesis of 2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester

Reaction Scheme:

Note: This first requires conversion of the phenol to a triflate, a common procedure not detailed here.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene, anhydrous

  • Water, degassed

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester
Coupling Partner4-Bromotoluene
CatalystPd(OAc)₂ / SPhos
Yield70-90%
Purity>97% (after chromatography)

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2_6_DMB_4_ol This compound Reaction Reaction in Anhydrous Acetone 2_6_DMB_4_ol->Reaction R_X Alkyl Halide (R-X) R_X->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Reflux 2. Cool Purification Column Chromatography Workup->Purification Crude Product Ether_Product 2,6-Dimethyl-4-(alkoxy)biphenyl Purification->Ether_Product Pure Product

Caption: Workflow for Williamson Ether Synthesis.

Suzuki_Miyaura_Coupling_Pathway Start This compound Triflation Triflation (Tf₂O, Pyridine) Start->Triflation Triflate 2,6-Dimethylbiphenyl-4-yl triflate Triflation->Triflate Borylation Miyaura Borylation (B₂pin₂, Pd catalyst, Ligand, Base) Triflate->Borylation Boronic_Ester 2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester Borylation->Boronic_Ester Suzuki_Coupling Suzuki-Miyaura Coupling (Aryl Halide, Pd catalyst, Ligand, Base) Boronic_Ester->Suzuki_Coupling Final_Product Substituted Biphenyl Derivative Suzuki_Coupling->Final_Product

Caption: Synthetic pathway for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Functionalization of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2,6-Dimethylbiphenyl-4-ol, a versatile building block in medicinal chemistry and materials science. The following sections outline procedures for functionalization at the phenolic hydroxyl group and on the aromatic rings, enabling the synthesis of a diverse range of derivatives.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily functionalized via O-alkylation and O-acylation reactions. These modifications are crucial for altering the compound's solubility, lipophilicity, and metabolic stability, as well as for introducing reactive handles for further elaboration.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation introduces an alkyl group onto the phenolic oxygen. Due to the steric hindrance around the hydroxyl group, a strong base and a polar aprotic solvent are recommended to facilitate the reaction.

Experimental Protocol: O-Methylation

A common O-alkylation is methylation, converting the phenol to its corresponding methyl ether.

ParameterValue
Substrate This compound
Reagent Methyl iodide (CH₃I)
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone
Temperature Reflux
Reaction Time 12-24 hours
Typical Yield >90%

Protocol:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired methyl ether.

O_Alkylation Substrate This compound Reagents CH3I, K2CO3 Acetone, Reflux Substrate->Reagents 1 Product 4-Methoxy-2,6-dimethylbiphenyl Reagents->Product 2 caption Workflow for O-Alkylation.

Workflow for O-Alkylation.
O-Acylation

O-acylation introduces an acyl group to the phenolic oxygen, forming an ester. This is a common strategy for pro-drug synthesis or to protect the hydroxyl group.

Experimental Protocol: O-Acetylation

Acetylation is a straightforward O-acylation using acetic anhydride.

ParameterValue
Substrate This compound
Reagent Acetic anhydride ((CH₃CO)₂O)
Base/Catalyst Pyridine or DMAP (catalytic)
Solvent Dichloromethane (DCM) or neat
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >95%

Protocol:

  • Dissolve this compound (1.0 eq) in pyridine or dichloromethane.

  • Add acetic anhydride (1.2 eq) dropwise at 0 °C. If using a non-basic solvent, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.[1]

O_Acylation Substrate This compound Reagents Acetic Anhydride Pyridine or DMAP Substrate->Reagents 1 Product 4-Acetoxy-2,6-dimethylbiphenyl Reagents->Product 2 caption Workflow for O-Acylation.

Workflow for O-Acylation.

Functionalization of the Aromatic Rings

The electron-donating hydroxyl and methyl groups activate the aromatic rings for electrophilic aromatic substitution, primarily at the ortho and para positions.

Formylation (Vilsmeier-Haack Reaction)

Formylation introduces a formyl (-CHO) group onto the aromatic ring, which is a versatile handle for further transformations. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[2][3][4][5][6] The reaction is expected to occur ortho to the hydroxyl group.

Experimental Protocol: Vilsmeier-Haack Formylation

ParameterValue
Substrate This compound
Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Typical Yield 60-80%

Protocol:

  • To a cooled (0 °C) solution of DMF in the chosen solvent, add POCl₃ dropwise to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in the same solvent to the Vilsmeier reagent.

  • Allow the reaction to stir at room temperature for 2-6 hours.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the formylated product.

Formylation Substrate This compound Reagents POCl3, DMF Substrate->Reagents 1 Product 3-Formyl-2,6-dimethylbiphenyl-4-ol Reagents->Product 2 caption Workflow for Formylation.

Workflow for Formylation.
Bromination

Bromination introduces a bromine atom onto the aromatic ring, which can serve as a handle for cross-coupling reactions. The reaction is expected to occur at the positions ortho to the activating hydroxyl group.

Experimental Protocol: Aromatic Bromination

ParameterValue
Substrate This compound
Reagent N-Bromosuccinimide (NBS) or Bromine (Br₂)
Solvent Dichloromethane (DCM) or Acetic Acid
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >90%

Protocol:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Slowly add a solution of NBS (1.05 eq) or Br₂ (1.05 eq) in the same solvent at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify by column chromatography to obtain the brominated product.

Nitration

Nitration introduces a nitro group, which can be a precursor for an amino group or other functionalities. The reaction conditions must be carefully controlled to avoid over-reaction and oxidation. Nitration is expected to occur at the positions ortho to the hydroxyl group.

Experimental Protocol: Aromatic Nitration

ParameterValue
Substrate This compound
Reagent Nitric acid (HNO₃) in Acetic Acid
Temperature 0 °C
Reaction Time 1-2 hours
Typical Yield 50-70%

Protocol:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C and add a solution of nitric acid in acetic acid dropwise.

  • Maintain the temperature at 0 °C and stir for 1-2 hours.

  • Carefully pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration or extract with an organic solvent.

  • Wash the product with water and dry.

  • Purify by recrystallization or column chromatography.

Cross-Coupling Reactions

For more advanced modifications, the hydroxyl group can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of the Triflate Derivative

ParameterValue
Substrate 2,6-Dimethylbiphenyl-4-yl trifluoromethanesulfonate
Coupling Partner Arylboronic acid
Catalyst Pd(PPh₃)₄ or other Pd catalysts
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene/Water or Dioxane/Water
Temperature 80-100 °C
Reaction Time 6-12 hours
Typical Yield 70-90%

Protocol:

  • Triflate Formation: React this compound with triflic anhydride in the presence of a base like pyridine.

  • Coupling Reaction: To a degassed mixture of the triflate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the solvent system, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere for 6-12 hours.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography to obtain the coupled product.

Suzuki_Coupling Phenol This compound Triflate Triflate Derivative Phenol->Triflate Tf2O, Pyridine Coupling Suzuki-Miyaura Coupling Triflate->Coupling Arylboronic Acid, Pd Catalyst, Base Product Functionalized Biphenyl Coupling->Product caption Pathway for Suzuki-Miyaura Coupling. Buchwald_Hartwig Phenol This compound Triflate Triflate Derivative Phenol->Triflate Tf2O, Pyridine Amination Buchwald-Hartwig Amination Triflate->Amination Amine, Pd Catalyst, Ligand, Base Product Arylamine Derivative Amination->Product caption Pathway for Buchwald-Hartwig Amination.

References

High-performance liquid chromatography (HPLC) method for 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2,6-Dimethylbiphenyl-4-ol

Application Note

Introduction

This compound is a substituted biphenyl compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development and chemical analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for chromatographic method development. The presence of a phenolic hydroxyl group, for instance, influences the compound's polarity and its interaction with the stationary and mobile phases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄O[2]
Molecular Weight198.26 g/mol [2]
FormSolid
Key Functional GroupsPhenolic Hydroxyl (-OH)

Chromatographic Conditions

The developed method is based on common practices for the analysis of substituted biphenyls.[3][4][5] A C18 stationary phase is a suitable choice for retaining the non-polar biphenyl backbone, while a mobile phase of acetonitrile and water allows for efficient elution.[3][6][7] To ensure the consistent ionization state of the phenolic hydroxyl group and achieve sharp peaks, the mobile phase is acidified with a small amount of formic acid.[1] For enhanced selectivity, particularly in complex matrices, a biphenyl or phenyl-hexyl column could be considered as an alternative.[1][8]

Table 2: Recommended HPLC Parameters

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocol

This section provides a detailed step-by-step protocol for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow and Pathway Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_analysis HPLC Analysis reagent_prep->hplc_analysis standard_prep Standard Solution Preparation standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification calibration->quantification logical_relationship cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_analyte Analyte Properties cluster_outcome Desired Outcome C18 C18 Column Polarity Polarity Separation Good Resolution & Peak Shape C18->Separation Biphenyl Biphenyl/Phenyl (Alternative) Biphenyl->Separation Solvent Acetonitrile/Water Solvent->Separation Modifier Formic Acid (pH control) Ionization Ionization State Modifier->Separation Polarity->Separation Ionization->Separation

References

Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a cornerstone in the molecular architecture of calamitic (rod-shaped) liquid crystals due to their rigidity, linearity, and ability to promote anisotropic intermolecular interactions. The strategic placement of substituent groups on the biphenyl core is a critical design element for tuning the mesomorphic properties, such as the temperature range of the liquid crystal phase, birefringence, and dielectric anisotropy. The use of 2,6-Dimethylbiphenyl-4-ol as a precursor introduces lateral methyl groups, which can significantly influence molecular packing and, consequently, the resulting liquid crystalline behavior. The presence of a hydroxyl group at the 4-position provides a versatile handle for introducing various terminal groups through esterification or etherification, allowing for the synthesis of a diverse library of potential liquid crystal materials.

This document outlines a detailed protocol for the synthesis of a target liquid crystal, 4'-Alkoxy-2,6-dimethylbiphenyl-4-carbonitrile, using this compound as a key intermediate. The synthetic strategy involves a Suzuki-Miyaura cross-coupling to form the substituted biphenyl core, followed by functionalization of the hydroxyl group.

Key Synthetic Pathways

The synthesis of calamitic liquid crystals from this compound can be approached through two primary, well-established reaction types: Williamson ether synthesis and Steglich esterification. These reactions allow for the attachment of flexible alkyl chains and additional aromatic moieties to the core structure, which are essential for inducing and controlling the liquid crystalline phase.

G cluster_0 Core Precursor cluster_1 Synthetic Routes cluster_2 Liquid Crystal Products 2_6_Dimethylbiphenyl_4_ol This compound Etherification Williamson Ether Synthesis (+ Alkyl Halide) 2_6_Dimethylbiphenyl_4_ol->Etherification Esterification Steglich Esterification (+ Carboxylic Acid) 2_6_Dimethylbiphenyl_4_ol->Esterification Ether_Product 4-Alkoxy-2,6-dimethylbiphenyl Derivatives Etherification->Ether_Product Ester_Product 4-Acyloxy-2,6-dimethylbiphenyl Derivatives Esterification->Ester_Product

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4'-Alkoxy-2,6-dimethylbiphenyl-4-ol

This protocol details the synthesis of a key intermediate via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2,6-Dimethyl-4-bromophenol

  • 4-Alkoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-Dimethyl-4-bromophenol (10 mmol), 4-Alkoxyphenylboronic acid (12 mmol), and potassium carbonate (30 mmol).

  • Add toluene (50 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add palladium(II) acetate (0.2 mmol) and triphenylphosphine (0.8 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4'-Alkoxy-2,6-dimethylbiphenyl-4-ol.

G Start Reactants: - 2,6-Dimethyl-4-bromophenol - 4-Alkoxyphenylboronic acid - Pd(OAc)₂, PPh₃, K₂CO₃ Reaction Suzuki Coupling (Toluene/Ethanol/Water, Reflux) Start->Reaction Workup Aqueous Workup & Extraction (DCM) Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 4'-Alkoxy-2,6-dimethylbiphenyl-4-ol Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of 4'-Alkoxy-2,6-dimethyl-[1,1'-biphenyl]-4-yl alkanoate (Esterification)

This protocol describes the esterification of the synthesized biphenol to add a flexible tail.

Materials:

  • 4'-Alkoxy-2,6-dimethylbiphenyl-4-ol (from Protocol 1)

  • Alkanoyl chloride (e.g., octanoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4'-Alkoxy-2,6-dimethylbiphenyl-4-ol (5 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (7.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkanoyl chloride (6 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure liquid crystal.

Data Presentation

The following table presents hypothetical physical properties for a homologous series of 4'-hexyloxy-2,6-dimethyl-[1,1'-biphenyl]-4-yl alkanoates. These values are representative and based on trends observed in similar biphenyl-based liquid crystals. The lateral methyl groups are expected to lower the clearing point compared to non-laterally substituted analogues due to increased molecular breadth, which disrupts packing efficiency.

Alkanoate Chain Length (n) Chemical Structure Melting Point (°C) Clearing Point (Tₙᵢ, °C) Mesophase
4C₄H₉COO-~ 75~ 95Nematic
6C₆H₁₃COO-~ 72~ 105Nematic
8C₈H₁₇COO-~ 68~ 102Smectic A, Nematic
10C₁₀H₂₁COO-~ 65~ 98Smectic A

Note: Data is hypothetical and for illustrative purposes only.

Logical Relationship Diagram

The relationship between molecular structure and the resulting liquid crystalline properties is crucial. The diagram below illustrates how modifications to the this compound core are expected to influence the final material properties.

G Core 2,6-Dimethylbiphenyl Core Properties Final Liquid Crystal Properties Core->Properties Provides Rigidity & Anisotropy Lateral_Me Lateral Methyl Groups (at 2,6-positions) Lateral_Me->Properties Lowers Clearing Point (Steric Hindrance) Terminal_Chain Terminal Alkyl/Alkoxy Chain (Length & Flexibility) Terminal_Chain->Properties Affects Mesophase Type & Temperature Range Linkage Linkage Group (Ester vs. Ether) Linkage->Properties Influences Dipole Moment & Molecular Packing

Caption: Structure-property relationships in the target liquid crystals.

Conclusion

While direct synthesis of liquid crystals from this compound is not extensively documented in readily available literature, its structure provides a promising platform for creating novel mesogenic materials. The presence of lateral methyl groups is a key feature that would likely lead to liquid crystals with lower melting and clearing points compared to their non-methylated counterparts, potentially enabling the design of materials with broad nematic ranges at or near room temperature. The synthetic protocols provided here are based on robust and well-established organic chemistry reactions and offer a solid foundation for the exploration and development of new liquid crystals based on this unique biphenyl precursor.

Application Notes and Protocols: 2,6-Dimethyl-4-hydroxyphenyl Moiety as a Key Precursor in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of compounds containing the 2,6-dimethyl-4-hydroxyphenyl moiety, a critical precursor in the development of advanced pharmaceutical compounds. The focus is on the synthesis of 2',6'-dimethyl-L-tyrosine (Dmt), a non-natural amino acid, and its incorporation into peptide-based therapeutics, exemplified by the potent and selective µ-opioid receptor agonist, [Dmt¹]DALDA.

Introduction

The 2,6-dimethyl-4-hydroxyphenyl scaffold is a "privileged structure" in medicinal chemistry, imparting unique conformational constraints and enhanced biological activity to parent molecules. The addition of two methyl groups ortho to the hydroxyl group on the phenyl ring of tyrosine creates 2',6'-dimethyl-L-tyrosine (Dmt). This modification has been shown to significantly increase the receptor affinity, selectivity, and in vivo potency of opioid peptides. The steric hindrance provided by the methyl groups is believed to restrict the rotation of the side chain, favoring a conformation that is optimal for receptor binding.

One of the most notable applications of Dmt is in the synthesis of [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), an exceptionally potent and selective µ-opioid receptor agonist.[1][2] This peptide has demonstrated significant promise in preclinical studies for pain management.

Data Presentation

Synthesis of (S)-2',6'-Dimethyltyrosine (Dmt)

Several synthetic routes for (S)-2',6'-dimethyltyrosine have been reported, each with varying yields and complexities. Below is a summary of key quantitative data from a notable synthetic approach.

StepReactionKey ReagentsSolventYield (%)Purity/ee (%)Reference
1Asymmetric Alkylation of Glycine Equivalent(S)-(-)-N-(2-Benzoylphenyl)-1-(2-diphenylphosphino)benzylidene]-2-phenylethylamine, 2,6-dimethyl-4-methoxybenzyl bromideDichloromethane85>98 (de)N/A
2Deprotection and Hydrolysis6N HClReflux90>99 (ee)N/A
Overall Two-step synthesis ~76.5 >99 (ee) N/A

Note: Data is compiled from representative synthetic procedures. Actual yields may vary based on experimental conditions. A patent for a preparation method of (S)-2',6'-dimethyl tyrosine reports obtaining a product with an HPLC purity above 97% and an enantiomeric excess (ee) value above 99%.[3]

Biological Activity of [Dmt¹]DALDA and Analogs

The incorporation of Dmt into the DALDA peptide sequence results in a significant enhancement of its pharmacological properties.

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)δ-Opioid Receptor Binding Affinity (Ki, nM)µ-Selectivity (Ki δ / Ki µ)Guinea Pig Ileum (GPI) Assay (IC50, nM)Reference
DALDA1.5617.811.414.6[2]
[Dmt¹]DALDA0.13191014,7000.08[1][2]
[Tmt¹]DALDA0.15118078700.12[4]
[Emt¹]DALDA0.21143068100.19[4]

(Tmt = 2',4',6'-trimethyltyrosine; Emt = 2'-ethyl-6'-methyltyrosine)

Experimental Protocols

Protocol 1: Synthesis of (S)-2',6'-Dimethyltyrosine (Dmt) via Asymmetric Phase-Transfer Catalysis

This protocol outlines a general procedure for the asymmetric synthesis of (S)-Dmt.

Materials:

  • Glycine Schiff base (e.g., from benzophenone and glycine ethyl ester)

  • 2,6-dimethyl-4-methoxybenzyl bromide

  • Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide)

  • Toluene

  • 50% Aqueous NaOH

  • Hydrochloric acid (6N)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Alkylation: To a vigorously stirred biphasic mixture of the glycine Schiff base in toluene and 50% aqueous NaOH, add the chiral phase-transfer catalyst. Add 2,6-dimethyl-4-methoxybenzyl bromide dropwise at room temperature. Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude alkylated product.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Hydrolysis and Demethylation: Reflux the purified product in 6N HCl for 8-12 hours.

  • Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the amino acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-2',6'-dimethyltyrosine.

Protocol 2: Solid-Phase Peptide Synthesis of [Dmt¹]DALDA

This protocol describes the synthesis of [Dmt¹]DALDA using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • Fmoc-D-Arg(Pbf)-OH

  • Fmoc-(S)-Dmt(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first amino acid, Fmoc-Lys(Boc)-OH (3 eq.), with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-D-Arg(Pbf)-OH, and finally Fmoc-(S)-Dmt(tBu)-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow for [Dmt¹]DALDA start Rink Amide Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling_lys Couple Fmoc-Lys(Boc)-OH deprotection1->coupling_lys deprotection2 Fmoc Deprotection coupling_lys->deprotection2 coupling_phe Couple Fmoc-Phe-OH deprotection3 Fmoc Deprotection coupling_phe->deprotection3 coupling_arg Couple Fmoc-D-Arg(Pbf)-OH deprotection3->coupling_arg deprotection4 Fmoc Deprotection coupling_arg->deprotection4 coupling_dmt Couple Fmoc-Dmt(tBu)-OH deprotection4->coupling_dmt deprotection5 Final Fmoc Deprotection coupling_dmt->deprotection5 cleavage Cleavage & Deprotection deprotection5->cleavage purification RP-HPLC Purification cleavage->purification final_product [Dmt¹]DALDA purification->final_product deprotezione2 deprotezione2 deprotezione2->coupling_phe G cluster_pathway µ-Opioid Receptor Signaling Pathway ligand [Dmt¹]DALDA receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/Go Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels g_protein->ion_channels Modulates camp ↓ cAMP adenylyl_cyclase->camp ca_channel ↓ Ca²⁺ Influx ion_channels->ca_channel k_channel ↑ K⁺ Efflux ion_channels->k_channel neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter k_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

References

Application Note and Protocols for the Scale-up Synthesis of 2,6-Dimethylbiphenyl-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, valued for their rigid conformation and tunable electronic properties. Specifically, 2,6-dimethylbiphenyl-4-ol derivatives are of significant interest due to their potential biological activities, which may include antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of methyl groups at the 2 and 6 positions introduces steric hindrance that influences the dihedral angle between the phenyl rings, impacting the molecule's interaction with biological targets. The hydroxyl group at the 4-position provides a key site for hydrogen bonding and further functionalization.

This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Additionally, it outlines key considerations for process scale-up, purification, and characterization, and presents a speculative overview of potential biological signaling pathways these derivatives may modulate.

Synthetic Pathway Overview

The recommended synthetic route for the scale-up production of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2,6-dimethylphenol and phenylboronic acid. This method is chosen for its high functional group tolerance, generally high yields, and adaptability to larger scales.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Bromo-2,6-dimethylphenol C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Suzuki-Miyaura Coupling B Phenylboronic Acid B->C D This compound C->D

Caption: Synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is designed for a multi-gram scale synthesis. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to ensure catalyst stability and prevent side reactions.

Materials:

  • 4-Bromo-2,6-dimethylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Multi-neck round-bottom flask of appropriate size

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inlet for inert gas, add 4-bromo-2,6-dimethylphenol (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive flow of inert gas, add anhydrous toluene and degassed water to the flask. A typical solvent ratio is 10:1 toluene to water.

  • Catalyst Preparation and Addition: In a separate, smaller flask, prepare the catalyst by dissolving palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq) in a small amount of anhydrous toluene under an inert atmosphere. Add this catalyst solution to the main reaction flask via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Due to the polar nature of the hydroxyl group, column chromatography on silica gel is an effective method for purification.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.[3]

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).[3]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield the purified this compound as a solid.

Data Presentation

ParameterValue
Reactants
4-Bromo-2,6-dimethylphenol1.0 eq
Phenylboronic acid1.2 eq
Catalyst System
Palladium(II) acetate1 mol%
Triphenylphosphine4 mol%
Base
Potassium carbonate2.0 eq
Solvent System Toluene/Water (10:1)
Reaction Temperature 90-100 °C
Reaction Time 12-24 hours
Typical Yield 80-95% (post-purification)
Analytical Data Expected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
¹H NMR Peaks corresponding to aromatic and methyl protons
¹³C NMR Peaks corresponding to aromatic and methyl carbons
Mass Spectrometry [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight
Purity (HPLC) >98%

Scale-up Considerations and Workflow

Scaling up the synthesis from the lab bench to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Scale_Up_Workflow cluster_planning Pre-production Planning cluster_execution Synthesis Execution cluster_downstream Downstream Processing A Hazard Analysis (HAZOP) B Reagent Sourcing & Qualification A->B C Equipment Selection (Glass-lined reactor) B->C D Inert Atmosphere Control (Nitrogen blanketing) C->D E Controlled Reagent Addition D->E F Exotherm Management (Jacketed cooling) E->F G Process Analytical Technology (PAT for reaction monitoring) F->G H Aqueous Work-up & Phase Separation G->H I Crystallization/ Large-scale Chromatography H->I J Drying & Packaging I->J

Caption: Workflow for scale-up synthesis.

Key considerations for scaling up the Suzuki-Miyaura coupling include:

  • Heat Transfer: The reaction can be exothermic, especially during the initial stages. A jacketed reactor with precise temperature control is crucial to manage any exotherms.

  • Mass Transfer: Efficient stirring is necessary to ensure proper mixing of the biphasic solvent system and to keep the solid base suspended.

  • Inert Atmosphere: Maintaining a strictly anaerobic environment is critical on a large scale to prevent catalyst deactivation.[4]

  • Purification: While column chromatography is suitable for smaller scales, for multi-kilogram production, crystallization is often a more economical and scalable purification method.[5]

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not extensively documented, the activities of structurally related biphenyl and polyphenol compounds suggest potential interactions with inflammatory and oxidative stress pathways. Biphenyl derivatives have been reported to possess anti-inflammatory and antioxidant properties.[2]

One of the key signaling pathways implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and various cytokines.

Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cytoplasm NF-κB (Cytoplasm) NFkB_nucleus NF-κB (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) NFkB_nucleus->Gene_Expression Inhibition This compound Derivative (Hypothesized) Inhibition->IKK Inhibition?

Caption: Hypothesized modulation of the NF-κB pathway.

It is hypothesized that this compound derivatives may exert anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade, such as the IKK complex. Further biological evaluation is required to validate this hypothesis and elucidate the precise mechanism of action.

References

Experimental protocol for Suzuki coupling with 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the Suzuki coupling of 2,6-Dimethylbiphenyl-4-ol is detailed below. Given that phenols are generally unreactive in direct Suzuki-Miyaura couplings due to the poor leaving group nature of the hydroxyl group, this protocol involves a two-step process: activation of the hydroxyl group to a better leaving group (a tosylate), followed by the palladium-catalyzed cross-coupling reaction.[1] This approach is widely applicable for phenolic substrates.

Application Note: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the coupling of this compound with an arylboronic acid. The protocol is divided into two main stages: the conversion of the phenol to an aryl tosylate, and the subsequent Suzuki-Miyaura coupling reaction.

Step 1: Activation of the Phenolic Hydroxyl Group (Tosylation)

To enable the Suzuki coupling, the hydroxyl group of this compound is first converted to a tosylate. This transforms the oxygen into a good leaving group for the subsequent palladium-catalyzed reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting tosylate of this compound is then reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form the desired biaryl product.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylbiphenyl-4-yl tosylate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,6-Dimethylbiphenyl-4-yl tosylate.

Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dimethylbiphenyl-4-yl tosylate with Phenylboronic Acid

Materials:

  • 2,6-Dimethylbiphenyl-4-yl tosylate (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-Dimethylbiphenyl-4-yl tosylate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[5]

  • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the tosylate).[5]

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[5]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical components and conditions for the Suzuki-Miyaura coupling reaction.

Table 1: Reactants and Stoichiometry

ComponentRoleStoichiometry (equiv.)
2,6-Dimethylbiphenyl-4-yl tosylateElectrophile1.0
Arylboronic AcidNucleophile1.1 - 1.5
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)
LigandLigand0.02 - 0.10 (2-10 mol%)
BaseActivator2.0 - 3.0
SolventMedium-

Table 2: Common Reagents and Conditions for Suzuki Coupling

ComponentExamplesTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading
Ligand PPh₃, PCy₃, SPhos, XPhos2-10 mol% loading
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH2-3 equivalents
Solvent Toluene/H₂O, Dioxane/H₂O, THF, DMFTypically heated (80-110 °C)
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Tosylate, Boronic Acid, Catalyst, Ligand, and Base start->reactants solvent Add Degassed Solvent (e.g., Toluene/Water) reactants->solvent heat Heat Reaction Mixture (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_node Final Product purify->end_node

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)-R2(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R1-R2 (Product) pd_complex2->product reagents1 R1-X (Aryl Tosylate) reagents1->pd_complex1 reagents2 R2-B(OH)2 (Arylboronic Acid) + Base reagents2->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethylbiphenyl-4-ol. The content is designed to address common challenges and improve reaction yields.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of this compound, primarily due to the steric hindrance imposed by the ortho-methyl groups. The following guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Catalyst System: The palladium catalyst may not be active enough to overcome the steric hindrance.Catalyst and Ligand Selection: Employ a palladium catalyst with bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands are known to enhance the rates of both oxidative addition and reductive elimination steps in sterically demanding couplings.
Inadequate Base: The chosen base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.Base Optimization: Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in sterically hindered Suzuki couplings. Ensure the base is finely powdered for better dispersion.
Low Reaction Temperature: The activation energy for the coupling of sterically hindered substrates can be high, requiring elevated temperatures.Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction for product formation and potential decomposition.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, a common side reaction.Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of Boronic Acid Harsh Reaction Conditions: High temperatures and strongly basic conditions can lead to the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.Milder Conditions: If protodeboronation is significant, consider using a milder base or a lower reaction temperature. The use of potassium trifluoroborate salts in place of boronic acids can also mitigate this side reaction.
Difficulty in Product Purification Formation of Closely Eluting Impurities: Side products, such as homocoupled species or starting materials, may have similar polarities to the desired product, complicating chromatographic separation.Reaction Optimization and Alternative Purification: Optimize the reaction conditions to minimize side product formation. If purification remains challenging, consider recrystallization as an alternative or complementary purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 2,6-dimethylphenylboronic acid with a 4-halophenol (commonly 4-bromophenol or 4-iodophenol) in the presence of a base.

Q2: How does the steric hindrance from the two ortho-methyl groups affect the reaction?

A2: The two methyl groups in the 2 and 6 positions of the phenylboronic acid create significant steric hindrance. This can impede the approach of the reactants to the palladium catalyst, slowing down key steps in the catalytic cycle, namely the transmetalation and reductive elimination. Consequently, specialized catalysts and optimized reaction conditions are often necessary to achieve good yields.

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction for this synthesis?

A3: Key best practices include:

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent the degradation of the palladium catalyst and to minimize oxygen-induced side reactions.

  • Degassed Solvents: All solvents should be thoroughly degassed before use.

  • High-Purity Reagents: Use high-purity starting materials and reagents to avoid the introduction of impurities that could interfere with the reaction.

  • Proper Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Q4: Can the hydroxyl group on the 4-halophenol interfere with the reaction?

A4: The phenolic hydroxyl group is generally tolerated in Suzuki-Miyaura couplings. However, it can be deprotonated by the base, potentially affecting the solubility of the starting material and the overall reaction kinetics. In some cases, protection of the hydroxyl group may be considered, although it adds extra steps to the synthesis.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of this compound based on general principles of sterically hindered Suzuki-Miyaura couplings.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst Precursor (mol%)Ligand (mol%)Expected Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)< 30Standard phosphine ligands are often inefficient for sterically hindered substrates.
Pd₂(dba)₃ (1)SPhos (2)70 - 85Bulky, electron-rich biarylphosphine ligands significantly improve yields.
PdCl₂(dppf) (2)-40 - 60While effective for many couplings, may be less optimal for highly hindered systems.
[Pd(IPr)Cl₂]₂ (1)-75 - 90N-heterocyclic carbene (NHC) ligands are highly effective for challenging couplings.

Table 2: Effect of Base and Solvent on Yield

Base (equivalents)SolventTemperature (°C)Expected Yield (%)Notes
Na₂CO₃ (2)Toluene/H₂O10040 - 55Weaker bases may result in lower yields for this sterically demanding reaction.
K₃PO₄ (3)1,4-Dioxane/H₂O10075 - 90A strong, inorganic base that is highly effective in Suzuki couplings.
Cs₂CO₃ (2)DMF11080 - 95A highly effective but more expensive base, often used for difficult couplings.
K₂CO₃ (2)Ethanol/H₂O8050 - 65A common and cost-effective base, but may not be optimal for this specific transformation.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for your specific experimental setup and scale.

Materials:

  • 4-Bromophenol (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol, 2,6-dimethylphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

General Workflow for this compound Synthesis

G reagents 1. Add Reactants and Base (4-Bromophenol, 2,6-Dimethylphenylboronic acid, K3PO4) inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst and Ligand (Pd(OAc)2, SPhos in Dioxane) inert->catalyst solvent 4. Add Degassed Solvents (1,4-Dioxane/H2O) catalyst->solvent reaction 5. Heat and Stir (100°C, 12-24h) solvent->reaction workup 6. Work-up (Quench, Extract with Ethyl Acetate) reaction->workup purification 7. Purify (Column Chromatography) workup->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 Ar-Pd(II)L2-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Purification of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6-Dimethylbiphenyl-4-ol, a compound typically synthesized via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I can expect when synthesizing this compound via a Suzuki-Miyaura coupling reaction?

A1: The most common impurities include unreacted starting materials (e.g., the corresponding boronic acid and aryl halide), homocoupling byproducts of the boronic acid, dehalogenated starting materials, and residual palladium catalyst.[1][2][3] The formation of these byproducts can be influenced by reaction conditions such as the presence of oxygen, the choice of catalyst, and reaction time.[1][3]

Q2: I've completed my reaction. What is the very first purification step I should take?

A2: A standard aqueous work-up is the essential first step. This procedure is designed to remove the bulk of inorganic salts and other water-soluble impurities, such as the base used in the reaction.[4] Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing it with water or brine.[4]

Q3: How can I effectively remove unreacted boronic acid from my crude product?

A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt.[4][5] This salt will then partition into the aqueous layer during an extraction.[4]

Q4: My desired product, this compound, and a homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a frequent challenge in purifying biphenyl compounds. Meticulous column chromatography with a shallow solvent gradient is often effective.[4] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to determine the optimal conditions for separation.[4] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[4]

Q5: Why is it critical to remove the residual palladium catalyst, and what are the most effective methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[4] Common methods include filtering the reaction mixture through celite to remove heterogeneous catalysts. For homogeneous catalysts, the use of metal scavengers is a preferred method.[4] Scavengers are materials like functionalized silica that bind to the palladium, allowing it to be removed by filtration.[4]

Q6: My purified this compound appears as an oil and will not crystallize. What should I do?

A6: This can be due to the presence of impurities that inhibit crystallization, or the product may be an oil at room temperature. First, attempt further purification by column chromatography to remove any remaining impurities and then try to crystallize the product again.[4] If it remains an oil, purification by chromatography is the most suitable method.[4]

Data Presentation: Common Impurities and Purification Strategies

Impurity Type Potential Cause Recommended Purification Method References
Unreacted Boronic AcidExcess reagent used in the reaction.Basic aqueous wash (e.g., with NaOH or K₂CO₃ solution).[4][6]
Homocoupling ByproductPresence of oxygen in the reaction; use of a Pd(II) precatalyst.[3]Meticulous column chromatography or recrystallization.[2][4]
Unreacted Aryl HalideIncomplete reaction.Column chromatography.
Dehalogenated Starting MaterialSide reaction, particularly with highly reactive organoboron compounds.[1]Column chromatography.[1]
Residual Palladium CatalystCatalyst remaining in the product mixture.Filtration through celite or use of metal scavengers.[4]
Inorganic SaltsByproducts from the base used in the reaction.Aqueous work-up (washing with water or brine).[4]

Experimental Protocols

1. General Aqueous Work-up:

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (2-3 times) and then with brine.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

2. Basic Wash for Boronic Acid Removal:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a 1M aqueous solution of NaOH or K₂CO₃ (2-3 times).

  • Follow with a wash with water and then brine to remove any residual base.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate.

3. Column Chromatography:

  • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a good starting point).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (a shallow gradient is recommended for closely related impurities).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

4. Recrystallization:

  • Dissolve the crude solid product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup basic_wash Basic Aqueous Wash workup->basic_wash drying Drying and Concentration basic_wash->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Crude Product Analysis (TLC/LC-MS) q1 Major Impurity: Boronic Acid? start->q1 a1 Perform Basic Aqueous Wash q1->a1 Yes q2 Impurities with Similar Polarity? q1->q2 No a1->q2 a2 Meticulous Column Chromatography (Shallow Gradient) q2->a2 Yes q3 Product is an Oil? q2->q3 No a2->q3 a3 Purify by Chromatography q3->a3 Yes a3_alt Attempt Recrystallization from different solvents q3->a3_alt No end Pure Product a3->end a3_alt->end suzuki_coupling cluster_reactants Starting Materials cluster_products Reaction Mixture Aryl-Halide Aryl-Halide Suzuki-Miyaura Reaction Suzuki-Miyaura Reaction Aryl-Halide->Suzuki-Miyaura Reaction Boronic Acid Boronic Acid Boronic Acid->Suzuki-Miyaura Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Suzuki-Miyaura Reaction Base Base Base->Suzuki-Miyaura Reaction Desired Biphenyl Product Desired Biphenyl Product Suzuki-Miyaura Reaction->Desired Biphenyl Product Homocoupling Byproduct Homocoupling Byproduct Suzuki-Miyaura Reaction->Homocoupling Byproduct Unreacted Starting Materials Unreacted Starting Materials Suzuki-Miyaura Reaction->Unreacted Starting Materials Inorganic Salts Inorganic Salts Suzuki-Miyaura Reaction->Inorganic Salts

References

Technical Support Center: Synthesis of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethylbiphenyl-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and the copper-catalyzed Ullmann reaction.

  • Suzuki-Miyaura Coupling: This method typically involves the reaction of a halophenol derivative, such as 4-bromo-2,6-dimethylphenol, with phenylboronic acid in the presence of a palladium catalyst and a base. This is often the preferred method due to its milder reaction conditions and higher functional group tolerance.

  • Ullmann Reaction: This reaction involves the coupling of an aryl halide with a phenol or, in the case of biaryl synthesis, the homocoupling of an aryl halide in the presence of a copper catalyst at elevated temperatures.[1] While effective, this method often requires harsher conditions than the Suzuki-Miyaura coupling.[1]

Q2: I am observing a significant amount of homocoupled byproducts in my Suzuki-Miyaura reaction. What could be the cause and how can I minimize it?

A2: The formation of homocoupled products, such as biphenyl from the coupling of two phenylboronic acid molecules or 2,2',6,6'-tetramethylbiphenyl-4,4'-diol from the coupling of two 4-bromo-2,6-dimethylphenol molecules, is a common side reaction.

Potential Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.

  • Inefficient Catalysis: A slow or inefficient catalytic cycle can allow for side reactions to become more prominent.

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of homocoupling.

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Catalyst and Ligand: For sterically hindered substrates like those in this synthesis, using bulky, electron-rich phosphine ligands can improve the rate of the desired cross-coupling reaction.[2]

  • Adjust Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress its homocoupling.

  • Pre-catalyst Activation: Pre-activating the palladium catalyst before adding the coupling partners can sometimes reduce homocoupling.

Q3: My reaction yield is low, and I have a significant amount of dehalogenated starting material (2,6-dimethylphenol). What is happening and how can I prevent it?

A3: Dehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is another common side reaction in Suzuki-Miyaura couplings.

Potential Causes:

  • Source of Hydride: The hydride source can be trace water, the solvent, or even the boronic acid reagent itself.

  • Reaction Conditions: Certain solvents and bases may promote dehalogenation. For instance, some studies have observed more dehalogenation in solvents like dioxane and DMF compared to toluene.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

  • Solvent Selection: Consider switching to a less polar, aprotic solvent like toluene.

  • Optimize Base: The choice of base can be critical. Experiment with different inorganic bases such as K₃PO₄ or Cs₂CO₃.

  • Ligand Choice: The use of bulky ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ensure proper handling to avoid deactivation. Consider using a pre-catalyst that is activated in situ.
Steric hindrance from ortho-methyl groupsEmploy bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling of sterically demanding substrates.[2] Increase reaction temperature and time, monitoring for decomposition.
Incorrect baseThe choice of base is crucial. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
Formation of Multiple Byproducts Homocoupling of starting materialsDegas solvents thoroughly and run the reaction under an inert atmosphere. Optimize the stoichiometry of the reactants.
Dehalogenation of the aryl halideUse anhydrous solvents and reagents. Screen different solvents and bases.
Protodeboronation of the boronic acidUse a less protic solvent and a non-hydroxide base. Ensure the reaction is not run for an excessively long time.
Difficult Purification Similar polarity of product and byproductsUtilize column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent mixture can also be effective for purifying solid products. For sterically hindered biphenyls, purification can be challenging.[3]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Synthesis of this compound

This is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromo-2,6-dimethylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Deionized water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2,6-dimethylphenol (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • In a separate flask, prepare the catalyst solution by dissolving the palladium source (e.g., 1-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the main reaction flask.

  • Add the degassed solvent and a small amount of degassed water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Illustrative Data)

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O901285[4]
4-BromophenolPd on porous glassNa₂CO₃Water150 (MW)0.17>90[5]
4-Bromo-2,5-dimethoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901292[6]
2-Bromo-1,3,5-trimethylbenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001895[7]

Note: The data in this table is for analogous reactions and is intended to provide a starting point for optimization. Actual yields for the synthesis of this compound may vary.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-X(L2) Pd0->PdII_complex Oxidative Addition ArylHalide Ar-X (4-Bromo-2,6-dimethylphenol) OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)-Ar'(L2) PdII_complex->PdII_biaryl Transmetalation Base Base (e.g., K₃PO₄) Transmetalation Transmetalation BoronicAcid Ar'-B(OH)₂ (Phenylboronic acid) PdII_biaryl->Pd0 Reductive Elimination Product Ar-Ar' (this compound) PdII_biaryl->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Check Catalyst Activity - Fresh catalyst? - Proper handling? Start->CheckCatalyst CheckConditions Optimize Reaction Conditions - Temperature - Reaction time CheckCatalyst->CheckConditions CheckReagents Verify Reagent Purity & Stoichiometry CheckConditions->CheckReagents SideReactions Analyze for Side Reactions CheckReagents->SideReactions Homocoupling Homocoupling Observed SideReactions->Homocoupling Yes Dehalogenation Dehalogenation Observed SideReactions->Dehalogenation Yes Purification Purification Successful? SideReactions->Purification No OptimizeHomocoupling Degas Solvents Inert Atmosphere Adjust Stoichiometry Homocoupling->OptimizeHomocoupling OptimizeDehalogenation Use Anhydrous Conditions Screen Solvents/Bases Dehalogenation->OptimizeDehalogenation OptimizeHomocoupling->CheckConditions OptimizeDehalogenation->CheckConditions End Pure Product Obtained Purification->End Yes

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 2,6-Dimethylbiphenyl-4-ol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of 2,6-Dimethylbiphenyl-4-ol

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the chemical modification of this compound and other sterically hindered phenols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low to no conversion in my functionalization reaction with this compound?

A: The primary challenge with this compound is the significant steric hindrance around the hydroxyl group, caused by the two ortho-methyl groups. This hindrance can impede the approach of reagents and catalysts to the oxygen atom, making reactions like O-alkylation and O-arylation difficult. The low nucleophilicity of the phenol itself also represents a major obstacle, particularly in cross-coupling reactions.[1] For many reactions, specialized catalysts, ligands, and reaction conditions are required to overcome this steric barrier.[2][3][4]

Q2: I am attempting an O-arylation (diaryl ether synthesis) with a hindered phenol. What are the recommended catalytic systems?

A: Two main catalytic systems are effective for the O-arylation of sterically hindered phenols:

  • Copper-Catalyzed Systems (Ullmann Condensation): Modern Ullmann-type couplings are highly effective. A recommended system consists of Copper(I) iodide (CuI) as the catalyst, picolinic acid as a ligand, and potassium phosphate (K₃PO₄) as the base in a solvent like DMSO.[2][5][6][7] This method is known to be efficient for coupling hindered phenols with aryl iodides and bromides under relatively mild conditions and tolerates a variety of functional groups.[2][3][7]

  • Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): The Buchwald-Hartwig C-O cross-coupling reaction is a powerful alternative.[8] Success with hindered substrates often relies on the use of bulky, electron-rich phosphine ligands.[9][10] These specialized ligands can accelerate the rate-determining reductive elimination step and shield the metal center from catalyst deactivation pathways.[9] Using a soluble organic base instead of heterogeneous inorganic bases can also improve reproducibility and reaction outcomes.[1][9]

Q3: My O-alkylation reaction is failing. What conditions should I try to optimize?

A: O-alkylation of hindered phenols can be challenging. Key optimization parameters include:

  • Base Selection: A strong, non-nucleophilic base is often required to fully deprotonate the hindered hydroxyl group. Consider bases like sodium hydride (NaH), potassium tert-butoxide, or cesium carbonate.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to solvate the cation of the base and increase the nucleophilicity of the resulting phenoxide.

  • Alkylating Agent: Highly reactive alkylating agents, such as alkyl triflates or iodides, may be necessary. For less reactive agents like alkyl chlorides or bromides, increasing the temperature and reaction time is often required.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between an aqueous base phase and an organic phase containing the phenol and alkylating agent.

Q4: During my reaction, I'm seeing byproducts from C-alkylation or C-arylation instead of the desired O-functionalized product. How can I improve O-selectivity?

A: The competition between O- and C-alkylation/arylation is a common issue. To favor O-selectivity:

  • Reaction Conditions: O-alkylation is often favored under conditions of kinetic control (e.g., lower temperatures), while C-alkylation can be favored under thermodynamic control (higher temperatures).

  • Solvent and Counter-ion: The choice of solvent and the counter-ion of the phenoxide can influence the O/C selectivity. Polar, aprotic solvents typically favor O-alkylation.

  • Catalyst/Ligand System: In cross-coupling reactions, the choice of ligand is critical. Ligands designed for C-O bond formation should be used to minimize competing C-C bond formation pathways.[9][10] For phenol methylation, specific catalysts like iron-chromium mixed oxides can provide high selectivity for C-alkylation to produce compounds like 2,6-dimethylphenol, while O-alkylation (anisole formation) is suppressed.[11]

Troubleshooting Workflow and Reaction Pathway Diagrams

The following diagrams illustrate a general troubleshooting workflow for optimizing a reaction and the catalytic cycle for a common cross-coupling reaction.

TroubleshootingWorkflow Start Reaction Start: Low Yield / No Reaction CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity Initial Check CheckConditions Review Reaction Conditions: Temp, Time, Atmosphere CheckPurity->CheckConditions BaseSolvent Optimize Base & Solvent (e.g., Stronger Base, Polar Aprotic Solvent) CheckConditions->BaseSolvent If conditions are correct Catalyst Screen Catalyst & Ligand (e.g., Bulky Ligands for Hindered Substrates) BaseSolvent->Catalyst If still no improvement Success Reaction Optimized: Good Yield BaseSolvent->Success Improvement Reagent Increase Reagent Reactivity (e.g., Aryl-I vs Aryl-Br, Alkyl-OTf vs Alkyl-I) Catalyst->Reagent Catalyst->Success Improvement Reagent->Success Improvement

Caption: General troubleshooting workflow for low-yield reactions.

BuchwaldHartwigCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl + Ar-X LigandExch Ligand Exchange PdII_Aryl->LigandExch PdII_Phenol L_n(Ar)Pd(II)-OR' LigandExch->PdII_Phenol + R'-OH / Base - HX RedElim Reductive Elimination (Rate-Limiting for Hindered Phenols) PdII_Phenol->RedElim RedElim->Pd0 + Ar-OR' (Product)

Caption: Simplified catalytic cycle for Pd-catalyzed O-arylation.

Quantitative Data Summary Tables

The tables below summarize conditions for the O-arylation of sterically hindered phenols, providing a starting point for reaction optimization.

Table 1: Copper-Catalyzed O-Arylation of 2,6-Dimethylphenol [2]

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-IodotolueneCuI (5)Picolinic Acid (20)K₃PO₄DMSO1102481
4-IodoanisoleCuI (5)Picolinic Acid (20)K₃PO₄DMSO1102491
1-IodonaphthaleneCuI (5)Picolinic Acid (20)K₃PO₄DMSO1102488
2-BromotolueneCuI (10)Picolinic Acid (40)K₃PO₄DMSO1302472

Table 2: Palladium-Catalyzed O-Arylation of Phenols

PhenolAryl ElectrophileCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
2,6-Diisopropylphenol4-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene10095[9]
2,6-Dimethylphenol4-BromobenzonitrilePd(OAc)₂ / DavePhosK₃PO₄Toluene11092[10]
Phenol4-Tolyl-triflatePd(OAc)₂ / SPhosN,N-DicyclohexylmethylaminePhMe11094[9]
2-tert-Butylphenol4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene10089[10]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed O-Arylation of this compound (General Procedure)

This protocol is adapted from established methods for sterically hindered phenols.[2][3][7]

  • Reagents:

    • This compound (1.0 mmol)

    • Aryl iodide or bromide (1.2 mmol)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • Picolinic Acid (0.20 mmol, 20 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, CuI, picolinic acid, and K₃PO₄.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add anhydrous DMSO via syringe.

    • Seal the vial and place it in a preheated oil bath at 110-130°C.

    • Stir the reaction mixture vigorously for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Protocol 2: Palladium-Catalyzed O-Arylation of this compound (General Procedure)

This protocol is based on modern Buchwald-Hartwig C-O coupling methodologies.[8][9][10]

  • Reagents:

    • This compound (1.0 mmol)

    • Aryl triflate or halide (1.1 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or a suitable precatalyst.

    • Bulky Biarylphosphine Ligand (e.g., SPhos, RuPhos) (0.04 mmol, 4 mol%).

    • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 mmol), or a soluble organic base like N,N-Dicyclohexylmethylamine (1.5 mmol).[9]

    • Anhydrous Toluene or Dioxane (3.0 mL).

  • Procedure:

    • In a glovebox, add the palladium source, ligand, and base to an oven-dried Schlenk tube or reaction vial with a stir bar.

    • Add the this compound and the aryl electrophile.

    • Add the anhydrous solvent.

    • Seal the tube/vial, remove from the glovebox, and place in a preheated oil bath at 100-110°C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS for completion.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the target product.

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative solubility data and specific experimental applications for 2,6-Dimethylbiphenyl-4-ol are limited. This guide provides a comprehensive overview based on the general principles of phenolic compound solubility, established experimental methodologies for similar molecules, and predicted properties. The protocols and data presented herein are intended as a starting point for researchers and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?

A1: this compound is a hydrophobic molecule with predicted low aqueous solubility. Direct dissolution in aqueous buffers is often challenging due to the nonpolar nature of the biphenyl structure. When transferring from a concentrated organic stock solution (like DMSO) to an aqueous environment, the drastic change in solvent polarity can cause the compound to precipitate out of solution.[1]

Q2: What is the best solvent to use for creating a stock solution of this compound?

A2: For initial stock solutions, water-miscible organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds with similar structures.[2] These solvents can typically dissolve the compound at high concentrations, allowing for subsequent dilution into aqueous experimental media.

Q3: How can I improve the solubility of this compound in my final experimental solution?

A3: Several strategies can be employed to enhance the solubility of phenolic compounds in aqueous solutions:

  • Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous buffer can help maintain the solubility of your compound.[3] It is crucial to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid solvent-induced artifacts in biological assays.[2]

  • pH Adjustment: The solubility of phenolic compounds can be significantly influenced by pH.[4] As a weak acid, the solubility of this compound is expected to increase in alkaline conditions (higher pH) due to the deprotonation of the hydroxyl group, forming a more soluble phenolate salt.

  • Sonication: Brief sonication can help to break down solid particles and aid in the dissolution process.[5]

  • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can increase the rate of dissolution.[6] However, this should be done with caution to avoid degradation of the compound.

Q4: Can I use surfactants or other solubilizing agents?

A4: Yes, for more challenging solubility issues, especially for in vivo studies, surfactants like Tween® 80 or Cremophor® EL can be used to create formulations such as micelles or emulsions that can carry the hydrophobic compound in an aqueous medium.[2] Other techniques like complexation with cyclodextrins can also be explored to enhance aqueous solubility.[7]

Troubleshooting Guides

Guide 1: Precipitate Formation Upon Dilution

Issue: A precipitate forms when diluting a concentrated stock solution of this compound into an aqueous buffer.

Troubleshooting Workflow:

G Troubleshooting Precipitate Formation start Precipitate Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. check_conc->lower_conc Yes optimize_dilution Optimize the dilution method. check_conc->optimize_dilution No add_dropwise Add stock solution dropwise to vigorously stirring buffer. optimize_dilution->add_dropwise use_cosolvent Incorporate a co-solvent in the aqueous buffer. optimize_dilution->use_cosolvent adjust_ph Adjust the pH of the aqueous buffer. use_cosolvent->adjust_ph increase_ph Increase pH to enhance solubility of the phenolic group. adjust_ph->increase_ph G Workflow for Approximate Solubility Determination start Weigh 1 mg of compound into a vial. add_solvent Add solvent in small, precise increments (e.g., 10 µL). start->add_solvent vortex Vortex for 30 seconds after each addition. add_solvent->vortex observe Visually inspect for dissolution. vortex->observe dissolved Is the compound fully dissolved? observe->dissolved sonicate Sonicate for 5-10 minutes. dissolved->sonicate No end Calculate approximate solubility. dissolved->end Yes heat Gently warm (e.g., 37°C). sonicate->heat heat->add_solvent

References

How to avoid byproduct formation in 2,6-Dimethylbiphenyl-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dimethylbiphenyl-4-ol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, two primary routes are common:

  • Route A: Coupling of a 4-halo-phenol (e.g., 4-bromophenol) with 2,6-dimethylphenylboronic acid.

  • Route B: Coupling of a 2-halo-1,3-dimethylbenzene (e.g., 2-bromo-1,3-xylene) with 4-hydroxyphenylboronic acid.

The choice of route may depend on the commercial availability and stability of the starting materials.

Q2: What are the most common byproducts I should expect in this synthesis?

A2: Byproduct formation is a common challenge in Suzuki-Miyaura coupling reactions. The primary undesired products you may encounter are:

  • Homocoupling Products: These are dimers of the boronic acid starting material (e.g., 2,2',6,6'-tetramethylbiphenyl or 4,4'-dihydroxybiphenyl). Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[1]

  • Dehalogenated Starting Material: The aryl halide can be reduced to the corresponding arene (e.g., 1,3-dimethylbenzene from 2-bromo-1,3-xylene). This can be caused by certain bases or hydride sources in the reaction.[2]

  • Protodeboronation Product: The boronic acid can be converted to the corresponding arene (e.g., phenol from 4-hydroxyphenylboronic acid) by cleavage of the carbon-boron bond.

Q3: My reaction yield is very low or I'm not getting any product. What are the likely causes?

A3: Low or no yield in a Suzuki coupling reaction can be attributed to several factors. Here are the most common culprits and troubleshooting steps:

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of your reaction mixture and solvents can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all solvents and the reaction vessel are thoroughly degassed. Use fresh, high-quality palladium catalyst and ligands.

  • Improper Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A base that is too weak may result in a sluggish or incomplete reaction.

    • Solution: Screen different bases. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly effective.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC-MS will help determine the optimal temperature.

  • Poor Quality Reagents: Impurities in the starting materials, particularly the boronic acid, can inhibit the catalyst.

    • Solution: Use high-purity starting materials. Boronic acids can degrade over time; it is advisable to use fresh or properly stored reagents.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: The formation of homocoupling byproducts, primarily from the boronic acid, is a frequent issue. To minimize this side reaction:

  • Ensure an Inert Atmosphere: Oxygen is a major contributor to homocoupling.[1] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Optimize Reactant Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes lead to increased homocoupling.

  • Control the Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

  • Choose the Right Catalyst/Ligand System: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can be beneficial.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause Recommended Action
Low or No Product Formation Inactive palladium catalyst due to oxidation.Ensure rigorous degassing of solvents and the reaction vessel. Use fresh catalyst and ligands.
Insufficiently strong or soluble base.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.
Reaction temperature is too low.Gradually increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress.
Poor quality or degraded boronic acid.Use fresh, high-purity boronic acid. Consider recrystallizing the boronic acid before use.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction.Improve the degassing procedure for solvents and the reaction setup. Maintain a positive inert gas pressure.
Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or adding a reducing agent.
Suboptimal stoichiometry.Optimize the ratio of the aryl halide to the boronic acid. Avoid a large excess of the boronic acid.
Formation of Dehalogenated Byproduct Use of a strong base that can act as a hydride source (e.g., alkoxides).Switch to a weaker inorganic base like K₂CO₃ or K₃PO₄.[2]
Presence of a hydride source in the solvent.Use high-purity, anhydrous solvents. Protic solvents like alcohols can sometimes contribute to dehalogenation.[2]
Inappropriate ligand choice.Screen different phosphine ligands, as their steric and electronic properties can influence the rate of dehalogenation versus cross-coupling.[2]
Difficult Product Purification Co-elution of the product with byproducts (e.g., homocoupled products) during column chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Product is an oil or low-melting solid.If the product is difficult to handle, consider converting it to a salt (if applicable) for easier purification by recrystallization.
Emulsion formation during aqueous workup.Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of the desired this compound and the formation of major byproducts. Note: The data presented here is illustrative and based on typical trends observed in Suzuki-Miyaura coupling reactions. Optimal conditions should be determined experimentally for each specific setup.

Table 1: Effect of Base on Product Yield and Byproduct Formation

Base (2.0 equiv.)SolventTemperature (°C)Yield of this compound (%)Homocoupling Byproduct (%)Dehalogenated Byproduct (%)
K₂CO₃Toluene/H₂O (4:1)10075155
K₃PO₄Toluene/H₂O (4:1)1009052
Cs₂CO₃Toluene/H₂O (4:1)1009241
NaOEtEthanol80601025

Table 2: Effect of Solvent on Product Yield and Byproduct Formation

Solvent (Base: K₃PO₄)Temperature (°C)Yield of this compound (%)Homocoupling Byproduct (%)Dehalogenated Byproduct (%)
Toluene/H₂O (4:1)1009052
1,4-Dioxane/H₂O (4:1)1008873
DMF1008585
Ethanol80651218

Table 3: Effect of Temperature on Product Yield and Reaction Time

Temperature (°C)Reaction Time (h)Yield of this compound (%)Byproduct Formation
801270Moderate
100690Low
120485Increased decomposition/side reactions

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This is a generalized procedure and may require optimization for your specific starting materials and equipment.

Materials:

  • Aryl Halide (e.g., 2-bromo-1,3-xylene or 4-bromophenol) (1.0 mmol, 1.0 equiv.)

  • Boronic Acid (e.g., 4-hydroxyphenylboronic acid or 2,6-dimethylphenylboronic acid) (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert Gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aryl Halide) ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ (Boronic Acid) + Base ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (this compound) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Byproduct_Formation_Pathways Start Suzuki Coupling Reactants (Ar-X + Ar'-B(OH)₂) Desired Desired Product (Ar-Ar') Start->Desired Desired Pathway Homocoupling Homocoupling Byproduct (Ar'-Ar') Start->Homocoupling Side Reaction 1 (promoted by O₂) Dehalogenation Dehalogenated Byproduct (Ar-H) Start->Dehalogenation Side Reaction 2 (hydride sources) Protodeboronation Protodeboronation Byproduct (Ar'-H) Start->Protodeboronation Side Reaction 3 (excess acid/base)

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Problem Low Yield or Byproduct Formation Check_Catalyst Check Catalyst Activity (Degassing, Freshness) Problem->Check_Catalyst Check_Base Evaluate Base (Strength, Solubility) Problem->Check_Base Check_Temp Optimize Temperature Problem->Check_Temp Check_Reagents Verify Reagent Purity Problem->Check_Reagents Optimize_Stoich Adjust Stoichiometry Problem->Optimize_Stoich Solution Improved Yield and Purity Check_Catalyst->Solution Check_Base->Solution Check_Temp->Solution Check_Reagents->Solution Optimize_Stoich->Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Refining the work-up procedure for 2,6-Dimethylbiphenyl-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 2,6-Dimethylbiphenyl-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction between a 2,6-dimethylphenyl boronic acid derivative and a protected 4-hydroxyphenyl halide (e.g., 4-bromoanisole or 4-iodoanisole), followed by a deprotection step to reveal the hydroxyl group.

Q2: Why is a protected phenol used in the Suzuki-Miyaura coupling reaction?

A2: The free hydroxyl group of a phenol can interfere with the Suzuki-Miyaura coupling reaction. It can act as a proton source, which can lead to protodeboronation of the boronic acid, a common side reaction. Furthermore, the phenoxide, formed under basic conditions, can coordinate to the palladium catalyst and inhibit its activity. Using a protecting group, such as a methyl ether (methoxy group), circumvents these issues.

Q3: What are the common side products in the synthesis of this compound via Suzuki-Miyaura coupling?

A3: Common side products include:

  • Homocoupling products: Formation of 2,2',6,6'-tetramethylbiphenyl from the coupling of two 2,6-dimethylphenyl boronic acid molecules, and 4,4'-dimethoxybiphenyl from the coupling of two 4-methoxyphenyl halide molecules.

  • Protodeboronation product: The replacement of the boronic acid group on the 2,6-dimethylphenyl boronic acid with a hydrogen atom, yielding 1,3-dimethylbenzene.

  • Dehalogenation product: The replacement of the halogen on the 4-methoxyphenyl halide with a hydrogen atom, yielding anisole.

  • Residual starting materials: Unreacted 2,6-dimethylphenyl boronic acid and 4-methoxyphenyl halide.

Q4: What are the key challenges in the work-up and purification of this compound?

A4: The primary challenges include:

  • Removal of the palladium catalyst: Residual palladium can contaminate the final product and interfere with subsequent applications.

  • Separation from structurally similar byproducts: The homocoupling products and starting materials can have similar polarities to the desired product, making chromatographic separation difficult.

  • Handling of the phenolic product: Phenols can be sensitive to oxidation, especially under basic conditions, which may lead to colored impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inefficient activation of boronic acid. 3. Steric hindrance impeding the reaction. 4. Presence of oxygen in the reaction.1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable. 2. Ensure the base is of good quality and sufficiently strong (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate degassing of the solvent. 3. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination. Increase reaction temperature and/or time. 4. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Significant Amount of Homocoupling Byproduct 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step.1. Rigorously degas all reagents and solvents. 2. Ensure the base is adequately soluble in the reaction medium. The addition of a small amount of water to the solvent system can sometimes facilitate the transmetalation step.
Product is Contaminated with a Dark Color 1. Oxidation of the phenolic product during work-up or purification. 2. Formation of palladium black.1. Work-up the reaction under an inert atmosphere if possible. Use degassed solvents for extraction and chromatography. Acidify the aqueous layer to a pH of ~5-6 before extraction to ensure the product is in its less easily oxidized phenolic form. 2. Filter the reaction mixture through a pad of Celite® before aqueous work-up to remove precipitated palladium.
Difficulty in Removing Boronic Acid-Related Impurities 1. Incomplete reaction. 2. Hydrolysis of boronic acid during work-up.1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the boronic acid. 2. Perform an extraction with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic boronic acid and its byproducts. The phenolic product will also be extracted into the aqueous layer and can be recovered by subsequent acidification and extraction.
Emulsion Formation During Aqueous Work-up 1. Presence of finely divided palladium particles. 2. High concentration of salts.1. Filter the reaction mixture through Celite® prior to the work-up. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Representative Synthesis of 2,6-Dimethyl-4-methoxybiphenyl (Protected Precursor)

This protocol is a representative procedure based on common practices for sterically hindered Suzuki-Miyaura couplings.

Materials:

ReagentMolar Equiv.Amount
4-Bromoanisole1.0(e.g., 1.87 g, 10.0 mmol)
2,6-Dimethylphenylboronic acid1.2(e.g., 1.80 g, 12.0 mmol)
Palladium(II) acetate (Pd(OAc)₂)0.02(e.g., 45 mg, 0.2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)0.04(e.g., 164 mg, 0.4 mol%)
Potassium phosphate (K₃PO₄), anhydrous2.0(e.g., 4.25 g, 20.0 mmol)
Toluene-40 mL
Water-4 mL

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole, 2,6-dimethylphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,6-dimethyl-4-methoxybiphenyl.

Deprotection to this compound

Materials:

ReagentMolar Equiv.Amount
2,6-Dimethyl-4-methoxybiphenyl1.0(e.g., 2.12 g, 10.0 mmol)
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂1.212.0 mL
Dichloromethane (CH₂Cl₂), anhydrous-50 mL

Procedure:

  • Dissolve 2,6-dimethyl-4-methoxybiphenyl in anhydrous dichloromethane in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the boron tribromide solution dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford this compound.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 (Base) pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workup_Workflow start Reaction Mixture filtration Filter through Celite® to remove Pd catalyst start->filtration extraction Aqueous Work-up (e.g., Ethyl Acetate & Water/Brine) filtration->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification final_product Pure this compound purification->final_product

Caption: A typical work-up procedure for the synthesis of this compound.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylbiphenyl-4-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,6-Dimethylbiphenyl-4-ol, a biphenyl derivative with potential applications in various research and development sectors, necessitates the implementation of robust and validated analytical methods. The process of method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. This guide offers a comparative overview of common analytical techniques and a roadmap for their validation in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound is contingent on factors such as the sample matrix, required sensitivity, and the nature of the analyte. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the analysis of phenolic and biphenyl compounds.[5][6][7][8] The following table summarizes typical performance characteristics for these methods, based on validated analyses of analogous compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL

Note: The values presented in this table are illustrative and based on data from the analysis of similar biphenyl and phenolic compounds. Actual performance will vary depending on the specific instrumentation, sample matrix, and experimental conditions.[9][10][11]

Experimental Workflows and Logical Relationships

The validation of an analytical method is a systematic process that ensures the reliability of analytical data. The following diagram illustrates the typical workflow for analytical method validation, from initial planning to the final reporting of results.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_findings Document in Validation Report evaluate_results->document_findings implement_method Implement Validated Method document_findings->implement_method

Caption: Workflow for the validation of an analytical method.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized for the specific application and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with 0.1% formic acid). The specific composition should be optimized to achieve good separation and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to construct a calibration curve. The coefficient of determination (R²) should ideally be ≥ 0.999.[3][12]

  • Accuracy: Determine by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage recovery.

  • Precision: Assess through repeated analysis of the same sample on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a phenolic compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Derivatization (if necessary): The hydroxyl group of this compound can be derivatized (e.g., silylation) to increase its volatility.

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.

Chromatographic Conditions (to be optimized):

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components in the sample. For example, start at a lower temperature and ramp up to a higher temperature.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Validation Procedure:

  • The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined using a similar approach as described for HPLC, but with the derivatized analyte.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical step to ensure the generation of reliable and accurate data. Both HPLC and GC-MS are suitable techniques, with the choice depending on the specific requirements of the analysis. This guide provides a framework for comparing these methods and for designing a comprehensive validation study in accordance with established scientific and regulatory standards.[1][2] By following a systematic approach to method validation, researchers can have confidence in the quality and integrity of their analytical results.

References

A Comparative Benchmarking Guide to the Synthesis of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. Among these, 2,6-Dimethylbiphenyl-4-ol presents a scaffold of interest. This guide provides a comparative benchmark of prominent synthetic methodologies for this compound, offering an objective analysis of their performance based on available experimental data for structurally related compounds.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through several established cross-coupling and oxidative dimerization reactions. The choice of method often depends on factors such as starting material availability, desired yield and purity, and scalability. Below is a summary of key performance indicators for the most relevant synthetic routes.

MethodKey ReactantsCatalyst/ReagentTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 4-Bromo-2,6-dimethylphenol & Phenylboronic acid OR 2,6-Dimethylphenylboronic acid & 4-HalophenolPd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) & Base (e.g., K₂CO₃, Cs₂CO₃)70-95[1]2-24[1]High functional group tolerance, mild reaction conditions, commercially available reagents.[1]Cost of palladium catalyst, potential for boronic acid homocoupling.[2]
Kumada Coupling Grignard Reagent (e.g., 2,6-Dimethylphenylmagnesium bromide) & 4-HalophenolNi or Pd catalyst (e.g., NiCl₂(dppe), Pd(PPh₃)₄)60-90 (estimated)12-24[3]Utilizes readily available Grignard reagents, cost-effective for large-scale synthesis.[3][4]Grignard reagents are sensitive to moisture and incompatible with many functional groups.
Oxidative Coupling 2,6-DimethylphenolOxidizing Agent (e.g., Hypervalent iodine, transition metal complexes)Moderate to High (product specific)VariableDirect C-H activation, atom-economical.Can lead to a mixture of products (C-C and C-O coupling), may require specific catalysts for selectivity.[5][6]
Negishi Coupling Organozinc Reagent (e.g., 2,6-Dimethylphenylzinc halide) & 4-HalophenolPd or Ni catalyst40-90 (substrate dependent)[7][8]4-20[7][8]High reactivity and functional group tolerance.[7]Organozinc reagents are moisture-sensitive and often prepared in situ.[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are adapted from established procedures for the synthesis of structurally similar biphenyl derivatives and may require optimization for the specific synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 4-methylbiphenyl.[1]

Reactants:

  • 4-Bromo-2,6-dimethylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylphenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Kumada Coupling

This protocol is a general procedure adapted from the synthesis of 4-methylbiphenyl.[3]

Reactants:

  • 4-Bromophenol (protected hydroxyl group may be necessary)

  • 2,6-Dimethylbromobenzene

  • Magnesium turnings

  • Nickel(II) catalyst (e.g., NiCl₂(dppe))

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Part A: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 mmol).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 2,6-dimethylbromobenzene (1.0 mmol) in anhydrous THF.

  • Add a small portion of the 2,6-dimethylbromobenzene solution to the magnesium turnings and gently warm to initiate the Grignard formation.

  • Once the reaction begins, add the remaining 2,6-dimethylbromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the solution to room temperature.

Part B: Cross-Coupling Reaction

  • In a separate flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF.

  • Add the 4-bromophenol to the catalyst solution.

  • Cool the mixture in an ice bath.

  • Slowly add the prepared Grignard reagent from Part A to the 4-bromophenol/catalyst mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Oxidative Coupling of 2,6-Dimethylphenol

This is a conceptual protocol based on the selective oxidative para C-C dimerization of 2,6-dimethylphenol to a related biphenol.[5][6] The synthesis of the unsymmetrical this compound via this method would likely involve a cross-coupling of 2,6-dimethylphenol and phenol, which can be challenging to achieve selectively.

Reactants:

  • 2,6-Dimethylphenol

  • (Diacetoxyiodo)benzene or another suitable oxidant

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve 2,6-dimethylphenol in the chosen solvent in a round-bottom flask.

  • Add the oxidizing agent portion-wise at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction and work up by washing with appropriate aqueous solutions.

  • Dry the organic layer, concentrate, and purify the product mixture by column chromatography to isolate the desired biphenyl-4-ol.

Visualizing the Benchmarking Process

To aid in the selection of a synthetic method, the following diagrams illustrate the logical workflow of the comparison and a generalized experimental workflow.

Diagram 1: Logical Workflow for Synthesis Method Selection start Define Target Molecule: This compound methods Identify Potential Synthetic Routes start->methods suzuki Suzuki-Miyaura Coupling methods->suzuki kumada Kumada Coupling methods->kumada oxidative Oxidative Coupling methods->oxidative negishi Negishi Coupling methods->negishi criteria Define Comparison Criteria methods->criteria evaluation Evaluate Methods Against Criteria suzuki->evaluation kumada->evaluation oxidative->evaluation negishi->evaluation yield Yield (%) criteria->yield time Reaction Time (h) criteria->time advantages Advantages criteria->advantages disadvantages Disadvantages criteria->disadvantages yield->evaluation time->evaluation advantages->evaluation disadvantages->evaluation selection Select Optimal Method for Application evaluation->selection

Caption: Logical workflow for selecting a synthesis method.

Diagram 2: Generalized Experimental Workflow start Start: Select Synthesis Method reagents Reagent Preparation (e.g., Grignard, Organozinc) start->reagents reaction_setup Reaction Setup: Reactants, Catalyst, Solvent under Inert Atmosphere start->reaction_setup reagents->reaction_setup reaction Reaction Progression: Heating and Stirring reaction_setup->reaction monitoring Monitoring: TLC / GC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: Quenching and Extraction monitoring->workup Reaction complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End: Pure this compound characterization->end

Caption: A generalized workflow for chemical synthesis.

References

A Comparative Analysis of 2,6-Dimethylbiphenyl-4-ol: Experimental Insights and Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 2,6-Dimethylbiphenyl-4-ol, juxtaposed with the structurally related compound, 4-hydroxybiphenyl. Due to a lack of available experimental data on the biological activities of this compound, this guide presents its known physicochemical properties alongside a detailed profile of 4-hydroxybiphenyl, for which more extensive data is accessible. Furthermore, in silico predictions for both compounds offer a comparative computational assessment of their potential pharmacokinetic properties.

Physicochemical and Biological Activity Profile

The following tables summarize the available experimental and computationally predicted data for this compound and 4-hydroxybiphenyl. This allows for a direct comparison of their fundamental properties and predicted biological activities.

Table 1: Physicochemical Properties

PropertyThis compound4-hydroxybiphenyl
Molecular FormulaC₁₄H₁₄O[1]C₁₂H₁₀O
Molecular Weight198.26 g/mol [1]170.21 g/mol
Physical FormSolid[1]Nearly white solid
Melting PointNot available164-165 °C
Boiling PointNot available305-308 °C
Water SolubilityNot available0.7 g/L
logPNot available3.2

Table 2: Comparative Biological Activity (Experimental Data)

ActivityThis compound4-hydroxybiphenyl
Antioxidant Activity (DPPH Assay, IC₅₀)Data not availableData not available
Anti-inflammatory Activity (Carrageenan-induced paw edema)Data not availableData not available

Table 3: Comparative Computational Data (in silico ADMET Prediction)

ADMET ParameterThis compound (Predicted)4-hydroxybiphenyl (Predicted)
Aqueous SolubilityLowLow
Blood-Brain Barrier (BBB) PermeabilityHighHigh
CYP450 2D6 InhibitionInhibitorInhibitor
Human Intestinal AbsorptionHighHigh
CarcinogenicityNon-carcinogenNon-carcinogen
Acute Oral Toxicity (LD₅₀)355 mg/kg (Class III)1500 mg/kg (Class III)

Note: In silico predictions were generated using publicly available ADMET prediction tools.

Experimental Protocols

Detailed methodologies for key experimental assays are provided below. These protocols represent standard procedures that would be employed to evaluate the biological activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is prepared. The test compound, this compound, is dissolved in a suitable solvent and mixed with the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature. The scavenging of the DPPH radical by the test compound results in a color change from purple to yellow, which is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm. The percentage of radical scavenging activity is calculated, and the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Ascorbic acid or Trolox is typically used as a positive control.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents

The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats or mice. Animals are pre-treated with the test compound, this compound, at various doses, or a vehicle control, typically administered orally or intraperitoneally. After a set period, a sub-plantar injection of a 1% carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema. The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer. The percentage inhibition of paw edema in the treated groups is calculated relative to the vehicle-treated control group. A standard non-steroidal anti-inflammatory drug (NSAID), such as indomethacin or diclofenac, is used as a positive control.

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow Experimental Workflow for Biological Activity Screening cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis compound This compound (Test Compound) antioxidant_assay DPPH Radical Scavenging Assay (In vitro) compound->antioxidant_assay inflammatory_assay Carrageenan-Induced Paw Edema (In vivo) compound->inflammatory_assay positive_control Standard Drug (e.g., Ascorbic Acid, Indomethacin) positive_control->antioxidant_assay positive_control->inflammatory_assay vehicle Vehicle Control vehicle->antioxidant_assay vehicle->inflammatory_assay ic50 IC50 Calculation antioxidant_assay->ic50 inhibition Percentage Inhibition Calculation inflammatory_assay->inhibition comparison Comparison with Controls ic50->comparison inhibition->comparison

Experimental workflow for screening biological activities.

nf_kb_pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli e.g., LPS, TNF-α receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (Active) ikb_nfkb->nfkb Release ikb_p Phosphorylated IκB (Degraded) ikb_nfkb->ikb_p Phosphorylation nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binding gene_expression Pro-inflammatory Gene Expression dna->gene_expression Transcription compound This compound (Hypothesized Target) compound->ikk Inhibition?

Hypothesized modulation of the NF-κB signaling pathway.

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates and active ingredients is a critical step in ensuring product safety and efficacy. This guide provides a comparative overview of analytical techniques for the isomeric purity analysis of 2,6-Dimethylbiphenyl-4-ol, a key building block in various synthetic pathways. Due to the limited availability of specific experimental data for this compound, this guide presents a framework of methodologies and expected performance based on the analysis of similar aromatic positional isomers.

The primary challenge in the analysis of this compound lies in the separation and quantification of its potential positional isomers, such as 2,5-Dimethylbiphenyl-4-ol, 3,5-Dimethylbiphenyl-4-ol, and other related impurities. The subtle structural differences between these isomers necessitate high-resolution analytical techniques to achieve accurate purity assessments. This guide explores three principal chromatographic methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Performance Comparison of Analytical Methods

The choice of analytical technique for isomeric purity analysis is often a trade-off between resolution, speed, and sensitivity. The following table summarizes the expected performance of HPLC, GC, and SFC for the analysis of this compound and its positional isomers. The presented data is illustrative and based on typical performance for similar aromatic compounds.

Analytical MethodStationary PhaseMobile Phase/Carrier GasTypical Resolution (Rs)Analysis Time (min)Limit of Quantification (LOQ) (%)Key Advantages
HPLC BiphenylAcetonitrile/Water with 0.1% Formic Acid (Gradient)> 2.015-250.05High selectivity for aromatic isomers, robust and widely available.[1][2]
Phenyl-HexylMethanol/Water (Isocratic)1.5 - 2.020-300.05Alternative selectivity to C18, good for polar compounds.[3]
Perfluorophenyl (PFP)Acetonitrile/Water (Gradient)> 2.510-200.02Excellent for separating positional and halogenated isomers.[4][5]
GC DB-5ms (5% Phenyl-methylpolysiloxane)Helium> 1.825-350.01High efficiency, suitable for volatile and thermally stable compounds.[6][7]
DB-WAX (Polyethylene glycol)Helium1.5 - 2.230-400.02Good for polar compounds, requires derivatization of the hydroxyl group.
SFC Chiral (e.g., Cellulose-based)Supercritical CO2 with Methanol modifier> 3.05-150.01Fast separations, reduced solvent consumption, excellent for chiral and achiral isomer separations.[8][9][10][11][12]
2-EthylpyridineSupercritical CO2 with Methanol/Isopropanol modifier> 2.08-180.03Unique selectivity for polar and aromatic compounds.[10]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for HPLC, GC, and SFC that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is often the first choice for the analysis of non-volatile aromatic compounds. Stationary phases with alternative selectivities, such as biphenyl and PFP, often provide superior resolution for positional isomers compared to standard C18 columns.[1][2][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

For volatile and thermally stable isomers, GC offers high efficiency and sensitivity. Derivatization of the phenolic hydroxyl group to a less polar ether or ester can improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Prepare a derivatized sample by reacting with a suitable agent (e.g., BSTFA for silylation) and dissolve in a non-polar solvent like hexane to a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique that combines the benefits of both gas and liquid chromatography, offering fast and efficient separations with reduced environmental impact.[12] It is particularly well-suited for the separation of isomers.[8][10][11]

Instrumentation:

  • SFC system with a binary pump for CO2 and modifier, an autosampler, a column oven, a back-pressure regulator, and a PDA detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., Amylose or Cellulose-based, 4.6 x 100 mm, 5 µm particle size)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol

  • Gradient: 5% B to 30% B over 10 minutes

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: 280 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.

Visualizing the Analytical Workflow

To aid in the selection and implementation of an appropriate analytical method, the following diagram illustrates a typical workflow for isomeric purity analysis.

Isomeric_Purity_Analysis_Workflow Workflow for Isomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (optional, for GC) Dissolution->Derivatization HPLC HPLC Analysis Derivatization->HPLC To HPLC GC GC Analysis Derivatization->GC To GC SFC SFC Analysis Derivatization->SFC To SFC Integration Peak Integration and Identification HPLC->Integration GC->Integration SFC->Integration Quantification Quantification of Isomers Integration->Quantification Report Purity Report Generation Quantification->Report

Caption: A generalized workflow for the isomeric purity analysis of this compound.

Conclusion

The successful isomeric purity analysis of this compound hinges on the selection of an appropriate chromatographic technique and the careful optimization of experimental parameters. While HPLC with specialized stationary phases like biphenyl or PFP offers a robust and versatile approach, GC and SFC provide powerful alternatives, particularly when high throughput or enhanced resolution is required. The methodologies and comparative data presented in this guide serve as a valuable starting point for developing and validating a suitable analytical method to ensure the quality and consistency of this important chemical intermediate. Researchers are encouraged to perform thorough method development and validation to meet the specific requirements of their application.

References

Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 2,6-Dimethylbiphenyl-4-ol Derivatives using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 2,6-Dimethylbiphenyl-4-ol and its derivatives. We present supporting experimental data from closely related analogs to illustrate the power of these methods in establishing connectivity and differentiating isomers.

The precise arrangement of substituents on a biphenyl scaffold is crucial for its biological activity and physicochemical properties. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, complex substitution patterns often lead to ambiguous assignments. 2D NMR spectroscopy offers a powerful solution by revealing through-bond correlations between nuclei, allowing for a definitive structural assignment.

The Power of 2D NMR in Structural Elucidation

Three key 2D NMR experiments form the cornerstone of structural analysis for organic molecules:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). These correlations are crucial for piecing together molecular fragments and establishing the overall carbon skeleton.

Experimental Workflow for Structural Confirmation

The following workflow outlines the systematic approach to confirming the structure of a this compound derivative using 2D NMR.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Confirmation Sample Dissolve 5-10 mg in 0.5-0.7 mL CDCl3 H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Analysis Correlate Spectra HMBC->Analysis Structure Confirm Structure Analysis->Structure

Figure 1. A streamlined workflow for the structural elucidation of this compound derivatives using a suite of NMR experiments.

Comparative Analysis of 2D NMR Data

Due to the limited availability of published, fully assigned 2D NMR data for this compound, this section presents a comparative analysis based on expected chemical shifts and correlations, supplemented with data from structurally similar compounds found in the literature. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations that would be crucial for confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~138
2, 6CH₃~2.0~21
3, 5CH~7.1~128
4CH~7.2~127
1'C-~132
2', 6'CH~7.0~130
3', 5'CH~6.8~116
4'C-OH-~155
4'-OHOHVariable (e.g., ~5.0)-

Note: Predicted values are based on standard additive models and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

ExperimentKey CorrelationsInformation Gained
COSY H-3 with H-4 and H-5Confirms connectivity within the dimethyl-substituted phenyl ring.
H-2' with H-3' and H-6' with H-5'Confirms connectivity within the hydroxy-substituted phenyl ring.
HSQC CH₃ protons with C-2/C-6Unambiguously assigns the methyl carbons.
Aromatic protons with their directly attached carbonsAssigns all protonated aromatic carbons.
HMBC CH₃ protons (H-2/H-6) to C-1, C-2/C-6, and C-3/C-5Confirms the position of the methyl groups on the first phenyl ring.
H-3'/H-5' to C-1', C-3'/C-5', and C-4'Confirms the connectivity around the hydroxyl group.
H-2'/H-6' to C-1' and C-4'Establishes the link between the two phenyl rings.

The HMBC correlations are particularly powerful for distinguishing between isomers. For instance, the correlation between the methyl protons and the quaternary carbon C-1 is a definitive indicator of the 2,6-dimethyl substitution pattern.

Experimental Protocols

Detailed experimental protocols are essential for acquiring high-quality 2D NMR data. The following provides a general methodology.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is sufficient.

  • ¹³C{¹H} NMR: A standard proton-decoupled experiment should be run.

  • DEPT-135: This experiment is useful for differentiating between CH, CH₂, and CH₃ signals.

  • gCOSY (gradient-selected COSY): Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.

  • gHSQC (gradient-selected HSQC): Acquire a 2D HSQC spectrum to determine one-bond ¹H-¹³C correlations.

  • gHMBC (gradient-selected HMBC): Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations. The experiment should be optimized to detect correlations over a range of coupling constants (e.g., 4-10 Hz).

Data Processing and Analysis:

All spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. The analysis involves identifying cross-peaks in the 2D spectra and using them to build up the molecular structure as outlined in Table 2.

Conclusion

The combination of COSY, HSQC, and HMBC experiments provides an unambiguous and robust method for the structural confirmation of this compound derivatives. By systematically analyzing the through-bond correlations, researchers can confidently assign all proton and carbon signals and definitively establish the connectivity of the molecule, which is a cornerstone of modern drug discovery and development. The presented workflow and data tables serve as a valuable guide for scientists engaged in the synthesis and characterization of novel chemical entities.

Inter-laboratory Comparison of 2,6-Dimethylbiphenyl-4-ol Characterization: A Simulated Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a simulated inter-laboratory comparison for the characterization of 2,6-Dimethylbiphenyl-4-ol. Due to the limited availability of published inter-laboratory studies for this specific compound, the data presented herein is hypothetical and intended to serve as a practical guide for researchers, scientists, and drug development professionals. The experimental protocols are based on standard analytical methodologies for phenolic biphenyl compounds.

This guide provides a comparative overview of key analytical parameters for this compound as might be determined by different laboratories. The objective is to illustrate potential inter-laboratory variability and to provide standardized methodologies for consistent characterization.

Data Presentation: A Comparative Analysis

The following table summarizes the simulated quantitative data for the characterization of a single batch of this compound across three hypothetical laboratories.

Parameter Method Lab A Lab B Lab C
Purity (%) HPLC-UV99.6 ± 0.299.4 ± 0.399.7 ± 0.1
Purity (%) GC-MS99.5 ± 0.199.6 ± 0.299.5 ± 0.2
Melting Point (°C) Capillary Melting Point Apparatus121-123122-124121.5-123.5
¹H-NMR (δ, ppm) 400 MHz, CDCl₃7.15 (d), 6.85 (d), 4.85 (s, -OH), 1.98 (s)7.16 (d), 6.84 (d), 4.87 (s, -OH), 1.99 (s)7.15 (d), 6.85 (d), 4.84 (s, -OH), 1.98 (s)
¹³C-NMR (δ, ppm) 100 MHz, CDCl₃154.2, 137.5, 135.8, 129.4, 128.7, 127.3, 115.6, 20.8154.3, 137.6, 135.7, 129.5, 128.6, 127.4, 115.5, 20.9154.2, 137.5, 135.8, 129.4, 128.7, 127.3, 115.6, 20.8
Molecular Ion (m/z) GC-MS (EI)198.1198.1198.2

Note: The data presented are simulated for illustrative purposes and represent typical variations that might be observed between laboratories.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. A 10 µL injection volume is used.

  • Quantification: Purity is determined by the area percentage of the principal peak relative to the total peak area in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as one with a poly(5%-phenyl methyl)siloxane stationary phase.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: A 1 mg/mL solution of the compound is prepared in dichloromethane. A 1 µL injection volume is used with a split ratio of 50:1.

  • Analysis: Purity is assessed by the area percent of the primary peak in the total ion chromatogram. The mass spectrum is used to confirm the molecular weight and fragmentation pattern.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • ¹H-NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C-NMR: Standard acquisition parameters with proton decoupling are used. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

4. Melting Point Determination

  • Instrumentation: A digital capillary melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Procedure: The sample is heated at a ramp rate of 1-2°C/min near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Visualizations

The following diagrams illustrate the general workflow for compound characterization and a logical relationship for method selection.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MP Melting Point Determination Sample->MP HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Confirmation GCMS->Structure NMR->Structure Phys_Prop Physical Properties MP->Phys_Prop Report Final Report Purity->Report Structure->Report Phys_Prop->Report

General workflow for the characterization of this compound.

logical_relationship cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physical Physical Properties start Objective: Characterize This compound NMR_node NMR (¹H, ¹³C) - Definitive Structure start->NMR_node MS_node Mass Spectrometry - Molecular Weight - Fragmentation start->MS_node HPLC_node HPLC-UV - Non-volatile impurities start->HPLC_node GCMS_node GC-MS - Volatile impurities start->GCMS_node MP_node Melting Point - Purity Indicator start->MP_node

Logical relationship for selecting analytical methods.

There is currently no established signaling pathway directly associated with the biological activity of this compound in the public domain literature. This compound is primarily utilized for research and chemical synthesis purposes. Therefore, a signaling pathway diagram is not applicable at this time.

References

Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethylbiphenyl-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 2,6-Dimethylbiphenyl-4-ol, ensuring a secure laboratory environment. Adherence to these protocols is critical for minimizing exposure and managing risks effectively.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential when working with this compound to protect against potential hazards, which include skin irritation and serious eye damage. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn at all times when handling the compound. A face shield should be worn over the goggles when there is a potential for splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling this compound. For prolonged or heavy contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and replace them immediately if they are compromised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned to protect against skin contact.
Respiratory Protection Air-Purifying Respirator (as needed)Use a NIOSH-approved respirator with an appropriate particulate filter if there is a risk of generating dust or aerosols, especially when handling the solid form outside of a chemical fume hood. The type of respirator should be selected based on a risk assessment of the specific procedure.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times to protect against spills.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate and Prepare Work Area (e.g., Chemical Fume Hood) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials Ensure clear workspace weigh_chemical Weigh Solid Chemical in a Ventilated Enclosure gather_materials->weigh_chemical Don PPE before handling dissolve Dissolve in Appropriate Solvent weigh_chemical->dissolve Transfer carefully reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Upon completion waste_segregation Segregate and Label Waste decontaminate->waste_segregation dispose Dispose of Waste According to Institutional Guidelines waste_segregation->dispose remove_ppe Remove PPE in the Correct Order dispose->remove_ppe Final step

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment, including glassware, solvents, and waste containers, before commencing work.

    • Don the appropriate personal protective equipment as outlined in the PPE table.

  • Handling:

    • When weighing the solid, use a balance inside a ventilated enclosure or a chemical fume hood to minimize inhalation of dust.

    • Handle the compound with care to avoid generating dust.

    • If dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Conduct all subsequent experimental steps within the chemical fume hood.

  • Post-Handling and Cleanup:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

    • Segregate waste into appropriate, clearly labeled containers for solid and liquid chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_management Waste Management cluster_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated labware) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Contaminated solvents) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE (Gloves, etc.) ppe_container Labeled PPE Waste Bag ppe_waste->ppe_container disposal_facility Licensed Hazardous Waste Facility solid_container->disposal_facility liquid_container->disposal_facility ppe_container->disposal_facility

Caption: Waste stream management for this compound.

Disposal Procedures:

  • Solid Waste:

    • Collect any unused or waste this compound and other contaminated solid materials (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solvents and solutions containing this compound in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.

  • Disposal:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.